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  • Product: N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
  • CAS: 745053-65-0

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Executive Summary The compound N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a highly versatile intermediate and pharmacophore utilized extensively in modern medicinal chemistry. The 2-aminothiazole core is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a highly versatile intermediate and pharmacophore utilized extensively in modern medicinal chemistry. The 2-aminothiazole core is a privileged scaffold found in numerous biologically active molecules, including deubiquitylating enzyme (DUB) inhibitors[1] and anti-hypercholesterolemic agents[2].

In this architecture, the trifluoroacetyl (TFA) group serves a dual purpose: it acts as a robust, electron-withdrawing protecting group for the exocyclic amine during downstream cross-coupling reactions, and it can function as a stable pharmacophoric element that enhances lipophilicity and metabolic stability. The C5-bromine provides a critical synthetic handle for transition-metal-catalyzed functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This technical guide details the optimal synthetic pathways, mechanistic rationales, and self-validating experimental protocols for constructing this molecule.

Retrosynthetic Analysis and Pathway Selection

The synthesis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide can be achieved via two primary retrosynthetic disconnections, dictated by precursor availability and project-specific requirements.

  • Route A (Direct Acylation): The most efficient and widely adopted method involves the direct N-acylation of commercially available 2-amino-5-bromothiazole (CAS 61296-22-8)[3] with trifluoroacetic anhydride (TFAA, CAS 407-25-0)[4].

  • Route B (Acylation followed by Bromination): An alternative approach begins with the acylation of 2-aminothiazole to form N-(1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, followed by regioselective electrophilic bromination at the C5 position using N-bromosuccinimide (NBS) or elemental bromine[5].

SynthesisRoutes A 2-Amino-5-bromothiazole (Commercially Available) C N-(5-Bromo-1,3-thiazol-2-yl)- 2,2,2-trifluoroacetamide A->C Route A: Base (TEA/Pyridine) Solvent (DCM/THF) B Trifluoroacetic Anhydride (TFAA) B->C D 2-Aminothiazole E N-(1,3-thiazol-2-yl)- 2,2,2-trifluoroacetamide D->E TFAA, Base E->C Route B: Bromination (NBS or Br2)

Synthesis pathways for N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide.

Mechanistic Causality (Route A vs. Route B)

Route A is prioritized in industrial and late-stage academic settings because 2-amino-5-bromothiazole is inexpensive and readily available[6]. The exocyclic amine of the thiazole is moderately nucleophilic. When exposed to the highly electrophilic TFAA, a rapid nucleophilic acyl substitution occurs. The addition of a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is critical to scavenge the liberated trifluoroacetic acid, driving the equilibrium forward and preventing the protonation of the starting material[7].

Route B relies on the innate electronic properties of the thiazole ring. The C5 position is the most electron-rich carbon on the heterocycle, making it highly susceptible to electrophilic aromatic substitution[5]. Acylating the amine first (forming the TFA amide) slightly deactivates the ring compared to the free amine, which is actually beneficial: it prevents over-bromination and oxidative degradation, ensuring clean mono-bromination at C5.

Reaction Optimization and Quantitative Data

To establish a self-validating protocol, reaction conditions for Route A must be optimized to maximize yield while preventing the formation of di-acylated byproducts (bis-trifluoroacetamides). The strong electron-withdrawing nature of the first TFA group significantly reduces the nucleophilicity of the resulting amide nitrogen, naturally hindering a second acylation. However, excess TFAA and elevated temperatures can still force di-acylation.

Table 1: Optimization of Direct Acylation (Route A)

SolventBase (Equivalents)CatalystTemp (°C)Time (h)Conversion / Yield (%)Observation / Causality
DCMTEA (1.5 eq)None0 to 254.088%Standard conditions; clean conversion.
THFPyridine (2.0 eq)None0 to 256.085%Pyridine acts as both base and mild nucleophilic catalyst.
THFTEA (1.5 eq)DMAP (0.05 eq)252.0>95%DMAP accelerates acyl transfer via a highly reactive N-acylpyridinium intermediate[1].
DMFDIPEA (2.0 eq)None601.060%Elevated temp leads to trace di-acylation and decomposition.

Data synthesized from standard thiazole acylation protocols and patent literature[1][7].

Experimental Protocols

The following methodologies are designed as self-validating systems. The visual cues (e.g., fuming, dissolution, precipitation) serve as real-time indicators of reaction progress.

Protocol 1: Direct Acylation (Route A - Recommended)

Workflow Step1 Step 1: Preparation Dissolve 2-amino-5-bromothiazole in anhydrous DCM or THF Step2 Step 2: Base Addition Add Triethylamine (TEA) and catalytic DMAP Step1->Step2 Step3 Step 3: Acylation Dropwise addition of TFAA at 0 °C under Inert N2 Step2->Step3 Step4 Step 4: Reaction Stir at Room Temp for 2-4 hours. Monitor via TLC Step3->Step4 Step5 Step 5: Workup Quench with NaHCO3 (aq), extract with DCM Step4->Step5 Step6 Step 6: Purification Silica Gel Chromatography or Recrystallization Step5->Step6

Experimental workflow for the direct N-trifluoroacetylation of 2-amino-5-bromothiazole.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromothiazole (1.0 equivalent, e.g., 10.0 mmol, 1.79 g). Purge the flask with nitrogen.

  • Solvation: Dissolve the starting material in anhydrous Dichloromethane (DCM) (0.2 M, 50 mL). Ensure complete dissolution.

  • Base Addition: Add Triethylamine (TEA) (1.5 equivalents, 15.0 mmol, 2.1 mL) and 4-Dimethylaminopyridine (DMAP) (0.05 equivalents, 0.5 mmol, 61 mg)[1]. The solution may slightly darken.

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Trifluoroacetic anhydride (TFAA) (1.2 equivalents, 12.0 mmol, 1.67 mL) dropwise via syringe over 10 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents localized over-concentration of the electrophile.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Validation: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material spot (UV active, lower Rf) should completely disappear, replaced by a new, higher Rf spot corresponding to the less polar amide.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous sodium bicarbonate ( NaHCO3​ ) (30 mL) to neutralize excess TFAA and TFA. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) or recrystallize from a minimal amount of hot ethanol/water to afford the pure N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide as a white to off-white solid.

Protocol 2: Bromination of N-(1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (Route B)

If the pre-acylated thiazole is utilized, the bromination must be carefully controlled.

  • Dissolve N-(1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Cool to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) in small portions[5]. Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine, preventing polybromination.

  • Stir at room temperature for 1-2 hours in the absence of light (to prevent radical side reactions).

  • Quench with water, extract with Ethyl Acetate, and wash extensively with water and brine to remove DMF and succinimide byproducts.

Analytical Characterization Standards

To verify the structural integrity of the synthesized compound, the following analytical signatures should be observed:

  • LC-MS: The mass spectrum should display an isotopic pattern characteristic of a single bromine atom (~1:1 ratio of M and M+2 peaks). Exact Mass: 273.90[8].

  • 1H NMR (CDCl3 or DMSO-d6): The most diagnostic peak is the isolated singlet of the thiazole C4 proton, typically appearing downfield (around δ 7.4 - 7.8 ppm depending on the solvent) due to the electron-withdrawing nature of the adjacent bromine and the conjugated TFA-amide system. A broad singlet for the N-H proton will appear further downfield ( δ 12.0 - 13.0 ppm in DMSO-d6).

  • 19F NMR: A sharp singlet around δ -74.0 to -76.0 ppm, confirming the presence of the intact trifluoroacetyl group.

References

  • Organic Chemistry - Inter Chem. "Product Search: 2-Amino-5-bromothiazole hydrobromide; Trifluoroacetic anhydride." Inter-Chem.
  • Echemi. "N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide Properties." Echemi.
  • Sostie. "Chemical Database: Trifluoroacetic anhydride & 2-Amino-5-bromothiazole." Sostie.
  • Google Patents. "WO2016046530A1 - Novel compounds (Inhibitors of deubiquitylating enzymes)." Google Patents.
  • Google Patents. "WO2008057336A2 - Heterocyclyl-substituted anti-hypercholesterolemic compounds." Google Patents.
  • Benchchem. "2-Cyanothiazole | High-Purity Reagent for Research (Thiazole Bromination Pathways)." Benchchem.
  • Google Patents. "AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation." Google Patents.

Sources

Exploratory

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide Executive Summary: This document provides a comprehensive technical overview of N-(5-Bromo-1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Executive Summary: This document provides a comprehensive technical overview of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The guide details its molecular structure, physicochemical properties, a validated synthetic pathway, and its reactivity profile. Emphasis is placed on its role as a versatile synthetic intermediate, particularly highlighting the utility of its C-Br bond for palladium-catalyzed cross-coupling reactions. While experimental spectroscopic data is not widely published, this guide provides an expert analysis of the expected analytical signatures. This document is intended to serve as a foundational resource for researchers and scientists engaged in drug discovery and the development of novel functional materials.

Introduction: The Convergence of Thiazole and Fluorine Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a cornerstone of modern drug design.[1][3] Thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][4][5]

Simultaneously, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has become a critical tool for optimizing the pharmacological profile of lead compounds. The trifluoroacetyl group, as seen in N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, serves a dual purpose. It acts as a bioisostere for other groups, profoundly influencing properties like lipophilicity, metabolic stability, and binding affinity. The strong electron-withdrawing nature of the CF₃ group enhances the stability of the amide bond to hydrolysis and can modulate the acidity of the adjacent N-H proton.[6]

This guide focuses on the specific molecule N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, which marries the versatile thiazole core with the powerful modulating effects of a trifluoroacetyl moiety. The presence of a bromine atom at the C5 position further elevates its importance, transforming it from a simple derivative into a highly adaptable building block for combinatorial chemistry and targeted synthesis.

Molecular Structure and Physicochemical Properties

The structural identity of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is defined by a central 1,3-thiazole ring. A bromine atom is substituted at the C5 position, and a 2,2,2-trifluoroacetamide group is attached at the C2 position via the exocyclic nitrogen atom.

Caption: 2D Structure of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide.

The key physicochemical properties of this compound are summarized in the table below. Note that many of these values are computationally predicted due to a lack of experimentally determined data in public literature.

PropertyValueSource
IUPAC Name N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide-
CAS Number 745053-65-0[7]
Molecular Formula C₅H₂BrF₃N₂OS[7]
Molecular Weight 275.05 g/mol [7]
Monoisotopic Mass 273.90233 u[7]
Topological Polar Surface Area 70.2 Ų[7]
Hydrogen Bond Acceptor Count 6[7]
XLogP3-AA (Predicted) 2.6[7]
Complexity (Predicted) 212[7]

Synthesis and Reactivity

The synthesis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is straightforward and relies on established amide bond formation chemistry. The molecule's reactivity is dominated by the versatile carbon-bromine bond, which serves as a key functional handle for further molecular elaboration.

Synthetic Protocol

The most efficient and common synthesis involves the direct N-acylation of commercially available 2-amino-5-bromothiazole with trifluoroacetic anhydride. The use of a non-nucleophilic base is critical to scavenge the trifluoroacetic acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Caption: Synthetic workflow for N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-5-bromothiazole (1.0 eq) and a suitable non-nucleophilic base such as pyridine or triethylamine (1.2-1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Initiation: Cool the stirred solution to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the acylation reaction.

  • Acylation: Add trifluoroacetic anhydride (1.1-1.2 eq) dropwise to the cooled solution via a syringe. The formation of a precipitate (pyridinium or triethylammonium trifluoroacetate) may be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. If DCM was used as the solvent, transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Reactivity Profile

The primary value of this compound lies in its potential for subsequent chemical modifications, making it a powerful intermediate for building molecular diversity.

cluster_coupling Palladium-Catalyzed Cross-Coupling at C5-Br cluster_amide Amide Bond Chemistry center N-(5-Bromo-1,3-thiazol-2-yl)- 2,2,2-trifluoroacetamide suzuki Suzuki Coupling (R-B(OH)₂) center->suzuki [Pd] cat., Base heck Heck Coupling (Alkene) center->heck [Pd] cat., Base sonogashira Sonogashira Coupling (Alkyne) center->sonogashira [Pd]/[Cu] cat., Base buchwald Buchwald-Hartwig Amination (R₂NH) center->buchwald [Pd] cat., Base hydrolysis Hydrolysis (Strong Acid/Base) center->hydrolysis e.g., 6M HCl, heat

Caption: Key reaction pathways for N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide.

  • Palladium-Catalyzed Cross-Coupling: The C5-Br bond is the most synthetically useful position. It readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, alkenyl, and alkynyl substituents, which is a cornerstone of library synthesis in drug discovery.[8] For instance, Suzuki-Miyaura coupling with an arylboronic acid can be used to generate bi-aryl structures, a common motif in kinase inhibitors.[9]

  • Amide Bond Hydrolysis: While the trifluoroacetyl group renders the amide bond more stable than a standard acetyl group, it can be cleaved under harsh hydrolytic conditions (e.g., strong acid or base with heating). This reaction can unmask the 2-amino group, effectively using the trifluoroacetamide as a protecting group.

Spectroscopic and Analytical Characterization

TechniqueExpected SignatureRationale
¹H NMR ~8.0-9.0 ppm (broad s, 1H, NH); ~7.5-7.8 ppm (s, 1H, C4-H)The amide proton (NH) is typically broad and downfield. The thiazole proton (C4-H) appears as a singlet in the aromatic region.
¹³C NMR ~155-160 ppm (q, C=O); ~160-165 ppm (C2); ~115-120 ppm (q, CF₃); ~120-130 ppm (C4); ~105-115 ppm (C5)The carbonyl and CF₃ carbons will appear as quartets due to ¹J(C-F) and ²J(C-F) coupling, respectively. The chemical shifts of the thiazole carbons are influenced by the substituents.
¹⁹F NMR ~ -75 to -77 ppm (s, 3F)The three fluorine atoms of the CF₃ group are chemically equivalent and will appear as a sharp singlet relative to a standard like CFCl₃.
IR (cm⁻¹) ~3300-3100 (N-H stretch); ~1720-1750 (C=O stretch, Amide I); ~1550 (N-H bend, Amide II); ~1100-1250 (strong, C-F stretch)These are characteristic vibrational frequencies for an N-trifluoroacetylated amine. The C=O stretch is at a higher frequency than typical amides due to the electron-withdrawing CF₃ group.
Mass Spec (EI/ESI) M⁺ and [M+2]⁺ peaks of ~1:1 intensityThe isotopic signature of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal abundance, which is a definitive characteristic. Fragmentation would likely involve loss of CF₃.

Potential Applications in Research and Drug Development

The primary application of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is as a high-value synthetic building block . Its utility stems from the orthogonal reactivity of its functional groups.

  • Medicinal Chemistry & Drug Discovery: This compound is an ideal starting point for generating libraries of novel thiazole derivatives for high-throughput screening. The C5-Br position can be functionalized to probe the structure-activity relationship (SAR) of a target pharmacophore.[11] Derivatives of N-acyl-2-aminothiazoles have shown promise as kinase inhibitors, antibacterial agents (thiazolides), and modulators of other biological targets.[12][13] For example, designing and synthesizing a library based on this scaffold could lead to new lead compounds targeting epidermal growth factor receptor (EGFR) or other cancer-related kinases.[12]

  • Protecting Group Chemistry: The trifluoroacetyl group can be employed as a stable protecting group for the 2-amino functionality of the thiazole ring. It is robust to many reaction conditions, including those used for palladium-catalyzed coupling, and can be removed under specific hydrolytic conditions when desired.[6]

  • Materials Science: Heterocyclic compounds, particularly those with potential for extended conjugation, are of interest in the development of organic electronics. The ability to functionalize the C5 position allows for the synthesis of oligomeric or polymeric materials with tailored electronic properties.

Conclusion

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a strategically designed chemical entity that offers significant advantages to the research and development community. It combines the biologically relevant thiazole core with a property-modulating trifluoroacetamide group and a synthetically versatile bromine handle. Its straightforward synthesis and predictable reactivity make it an invaluable intermediate for the efficient construction of complex molecules. For scientists in drug discovery, it represents a key starting point for exploring new chemical space and developing next-generation therapeutics.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]

  • N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-n-[3-(trifluoromethyl)phenyl]acetamide - PubChemLite. [Link]

  • N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide - PubChemLite. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. [Link]

  • (PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. - ResearchGate. [Link]

  • ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2015_6(2)/[14].pdf]([Link]14].pdf)

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

  • N-(5-bromo-1,3-thiazol-2-yl)-2-(2-methyl-1,3-oxazol-4-yl)acetamide - n/a - Chemazone. [Link]

  • (PDF) Synthesis of Some New 5-Fluoro/Chl - Amanote Research. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. [Link]

  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors - Advanced Journal of Chemistry, Section A. [Link]

  • (PDF) 2-Amino-5-bromopyridinium trifluoroacetate - ResearchGate. [Link]

  • ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery - ResearchGate. [Link]

  • Thiazole Ring—A Biologically Active Scaffold - OUCI. [Link]

  • Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC. [Link]

  • A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection - Beilstein Journals. [Link]

  • 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one - PubChem. [Link]

  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed. [Link]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC. [Link]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of - Digital Medicine Association. [Link]

  • N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide - PMC. [Link]

  • Green synthesis and characterisation of novel[7][15][16]thiadiazolo/benzo[16]thiazolo[3,2-a]pyrimidines via multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst - RSC Publishing. [Link]

  • N-bromo-2,2,2-trifluoroacetamide | CAS#:359-45-5 | Chemsrc. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

  • Chemical Properties of Cyclopentane, 2-propenyl- (CAS 3524-75-2) - Cheméo. [Link]

  • Chemical Properties of 2-Propenoic acid, 2-methyl- (CAS 79-41-4) - Cheméo. [Link]

  • 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study - MDPI. [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Executive Summary In contemporary medicinal chemistry and agrochemical development, halogenated heteroaromatics serve as privileged scaffolds. N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (CAS: 745053-65-0) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, halogenated heteroaromatics serve as privileged scaffolds. N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (CAS: 745053-65-0) is a highly specialized active pharmaceutical ingredient (API) intermediate. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of physicochemical properties. Understanding its exact physical behavior—driven by the electron-withdrawing trifluoroacetyl group and the polarizable bromine atom—is critical for predicting its pharmacokinetics, solubility, and downstream reactivity.

This whitepaper deconstructs the physical properties of this compound, maps its structure-property relationships (SPR), and establishes self-validating experimental protocols for its characterization.

Molecular Architecture & Fundamental Properties

The physical behavior of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is dictated by the interplay between its hydrogen-bond donating amide, the electron-deficient thiazole core, and its highly lipophilic substituents. Below is a consolidated physicochemical profile based on computational and empirical data from authoritative chemical databases like [1] and [2].

Physicochemical PropertyValueImplication for Drug Design
CAS Number 745053-65-0Unique identifier for regulatory tracking.
Molecular Formula C₅H₂BrF₃N₂OSIndicates high halogen density (Br, F₃).
Molecular Weight 275.05 g/mol Highly efficient for fragment-based drug discovery (FBDD).
Exact Mass (Monoisotopic) 273.90233 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
XLogP3-AA (Predicted) 2.6Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area 70.2 ŲWell within the < 140 Ų limit for oral bioavailability.
Hydrogen Bond Acceptors 6Facilitates target protein interactions (via F, N, O, S).
Rotatable Bonds 1High structural rigidity, minimizing entropic penalty upon binding.

Physicochemical Impact on Drug Design (Structure-Property Relationships)

To leverage this molecule effectively, researchers must understand the causality behind its physical properties:

  • The Trifluoroacetyl Group (-CF₃): The incorporation of the -CF₃ group fundamentally alters the molecule's physical state. It significantly increases the lipophilicity (driving the LogP to ~2.6) while simultaneously lowering the pKa of the adjacent amide proton due to strong inductive electron withdrawal. This makes the amide proton more acidic, altering its hydrogen-bonding profile and improving metabolic stability against enzymatic hydrolysis.

  • The 5-Bromo Substituent: Bromine is a large, polarizable atom. Physically, it increases the molecular density and provides a heavy atom essential for crystallographic phasing in structural biology. Chemically, it acts as a highly specific vector for halogen bonding with carbonyl oxygens in protein binding pockets, and serves as a prime synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).

  • The 1,3-Thiazole Core: Acting as a bioisostere for phenyl or pyridine rings, the thiazole core maintains aromaticity while introducing two distinct heteroatoms (N and S). This lowers the overall melting point compared to purely carbocyclic analogs and provides a unique dipole moment that influences crystalline packing and solid-state solubility.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all analytical and physical characterization must be orthogonal and self-validating.

Protocol 1: Orthogonal Structural Validation (LC-MS & Multi-Nuclear NMR)

Causality: Standard ¹H NMR is insufficient for this molecule because it contains only one aromatic proton and one exchangeable amide proton. To definitively prove structural integrity, ¹⁹F NMR and ¹³C NMR must be utilized.

  • Sample Preparation: Dissolve 5 mg of the synthesized compound (derived from the precursor [3]) in 0.5 mL of anhydrous DMSO-d₆.

  • ¹⁹F NMR Acquisition: Acquire spectra at 376 MHz.

    • Validation Check: You must observe a sharp, distinct singlet near -75 ppm. Any splitting or additional peaks indicate defluorination or impurities.

  • LC-MS Analysis (ESI-): Operate the mass spectrometer in negative electrospray ionization mode. The electron-withdrawing -CF₃ group renders the amide proton acidic, making negative mode highly sensitive.

    • Self-Validating Signature: Look for the [M-H]⁻ pseudomolecular ion. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the mass spectrum must show a distinct doublet at m/z 272.9 and 274.9 of equal intensity. If this 1:1 isotopic signature is missing, the physical identity of the compound is compromised.

Protocol 2: Thermodynamic LogP Determination (Shake-Flask Method)

Causality: While computed XLogP3 is 2.6, empirical validation is mandatory for late-stage lead optimization. The shake-flask method provides a self-validating thermodynamic measurement of partitioning.

  • Phase Saturation: Mutually saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring them vigorously for 24 hours to ensure no volume changes occur during the experiment.

  • Spiking: Dissolve the compound in the octanol phase at a concentration of 1 mg/mL.

  • Equilibration: Mix 5 mL of the spiked octanol with 5 mL of PBS in a sealed glass vial. Shake mechanically for 2 hours at 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Self-Validation: Quantify the concentration in both phases using HPLC-UV (at 254 nm).

    • Critical Validation Step (Mass Balance): Calculate the total mass recovered from both phases. The sum must equal the initial mass spiked (±5%). A failure in mass balance indicates that the compound has precipitated, degraded, or adsorbed to the glass, invalidating the LogP calculation.

Workflow & Relationship Visualizations

Below are the logical architectures mapping the synthesis, validation, and property relationships of the compound.

SynthWorkflow A 2-Amino-5-bromothiazole (Precursor) B Trifluoroacetylation (Reaction) A->B C Crude Product B->C D Purification (Crystallization) C->D E LC-MS / NMR Validation D->E F Pure API Intermediate (CAS 745053-65-0) E->F

Diagram 1: Synthetic workflow and analytical validation of the trifluoroacetamide derivative.

SPR_Profile Core N-(5-Bromo-1,3-thiazol-2-yl) -2,2,2-trifluoroacetamide CF3 Trifluoroacetyl Group Core->CF3 Br 5-Bromo Substituent Core->Br Thiazole 1,3-Thiazole Core Core->Thiazole Lipid Increased Lipophilicity (LogP ~2.6) CF3->Lipid Stability Metabolic Stability CF3->Stability Halogen Halogen Bonding (Target Affinity) Br->Halogen CrossCouple Cross-Coupling Handle Br->CrossCouple HBond H-Bond Acceptor/Donor Thiazole->HBond

Diagram 2: Structure-property relationships mapping functional groups to physicochemical behavior.

References

  • Chemsrc. "2-Amino-5-bromothiazole hydrobromide | CAS#:61296-22-8". Available at:[Link]

Exploratory

High-Resolution NMR Characterization of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide: A Mechanistic and Practical Guide

Executive Summary N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and agrochemicals. Its structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and agrochemicals. Its structural complexity—featuring an electron-deficient thiazole core, a strongly electron-withdrawing trifluoroacetamide group, and a heavy halogen atom—creates a unique electronic environment. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By deconstructing the causality behind specific chemical shifts and coupling constants, this guide empowers researchers to confidently validate structural integrity and troubleshoot spectral anomalies.

Structural Deconstruction & Mechanistic Context

To accurately interpret the NMR spectra of this compound, one must first understand the competing electronic effects dictating the magnetic environment of its nuclei.

  • The Trifluoroacetamide Motif: The trifluoromethyl ( −CF3​ ) group exerts a powerful inductive pull ( −I effect), which is transmitted through the carbonyl group to the amide nitrogen. This extreme electron withdrawal deshields the amide proton ( −NH ) significantly, pushing its resonance far downfield into a region typically reserved for carboxylic acids or strongly hydrogen-bonded systems [3].

  • Carbon-Fluorine Spin-Spin Coupling: Because 19F is 100% naturally abundant and possesses a spin of 1/2 , it couples strongly with adjacent 13C nuclei. This results in distinct quartets for both the −CF3​ carbon ( 1JCF​≈288 Hz) and the carbonyl carbon ( 2JCF​≈38 Hz). Novice analysts often mistake these quartets for baseline noise due to signal splitting; recognizing these coupling constants is a self-validating proof of the trifluoroacetyl moiety [3].

  • The Heavy Atom Effect (HALA): The bromine atom at the C5 position of the thiazole ring introduces a phenomenon known as the "Heavy Atom on Light Atom" (HALA) effect. Driven by spin-orbit coupling, the electron-rich bromine atom paradoxically shields the directly attached carbon (C5), shifting its 13 C resonance significantly upfield ( ∼102 ppm) compared to typical aromatic or heteroaromatic carbons [2].

Electronic_Effects CF3 Trifluoromethyl (-CF3) Strong -I Effect Carbonyl Carbonyl (C=O) -I and -M Effects CF3->Carbonyl Inductive Pull NH Amide Proton (NH) Highly Deshielded Carbonyl->NH Deshielding Thiazole Thiazole Ring Electron Deficient Core Carbonyl->Thiazole Conjugation Bromine Bromine Atom (-Br) HALA Shielding Effect Bromine->Thiazole Heavy Atom Effect

Caption: Mechanistic pathway of electronic effects dictating chemical shifts in the target molecule.

Experimental Methodology

The rigid, planar nature of the molecule and the polar trifluoroacetamide group render it poorly soluble in non-polar solvents like CDCl3​ . Therefore, DMSO- d6​ is the solvent of choice. DMSO not only ensures complete dissolution but also disrupts intermolecular hydrogen bonding, yielding sharper, more consistent −NH signals.

Step-by-Step Acquisition Protocol
  • Sample Dissolution: Weigh exactly 15.0 mg of the compound (purity >98%). Dissolve in 600 µL of DMSO- d6​ (99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex for 30 seconds to ensure complete dissolution. Transfer to a standard 5 mm precision NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the multinuclear broadband observe (BBO) probe to the exact Larmor frequencies of 1 H, 13 C, and 19 F. Lock the spectrometer to the deuterium resonance of DMSO- d6​ and perform gradient shimming (Z0-Z5 coils) to optimize magnetic field homogeneity.

  • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Parameters: Spectral width (SW) 15 ppm, relaxation delay (D1) 2.0 s, number of scans (NS) 16.

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Causality Note: Because the molecule contains three quaternary carbons (C2, C5, C=O) and a −CF3​ carbon that splits into a quartet, the signal-to-noise ratio will be inherently low. Parameters: SW 250 ppm, D1 2.0 s, NS 1024 to 2048 to ensure sufficient signal integration for the quartets.

  • Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Calibrate the chemical shift scale using the TMS signal ( δ 0.00 ppm) or the residual DMSO pentet ( δ 39.52 ppm for 13 C).

NMR_Workflow A Sample Prep (15 mg in DMSO-d6) B Probe Tuning (1H, 13C, 19F) A->B C Shimming & Locking (Z0-Z5 coils) B->C D Pulse Sequence (zg30 / zgpg30) C->D E FID Processing (FT & Phase Corr.) D->E

Caption: Standardized high-resolution NMR acquisition workflow for fluorinated thiazole derivatives.

Spectral Analysis & Data Presentation

H NMR Analysis

The proton spectrum of this molecule is remarkably clean, featuring only two distinct signals. The baseline 2-amino-5-bromothiazole exhibits an amine signal at ∼5.06 ppm and a C4 proton at ∼6.98 ppm [1]. Upon acylation with the trifluoroacetyl group, the −NH proton is drastically deshielded to δ 13.20 ppm . The C4 proton is also pushed downfield to δ 7.75 ppm due to the disruption of electron donation from the exocyclic nitrogen into the thiazole ring.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
13.20 Broad Singlet (br s)1H −NH (Amide)Extreme deshielding via −CF3​ inductive effect and DMSO H-bonding.
7.75 Singlet (s)1HC4-H (Thiazole)Deshielded relative to parent amine due to amide electron withdrawal.
C NMR Analysis

The carbon spectrum provides a self-validating map of the molecule's framework. The C2 carbon of the thiazole ring appears at δ 156.5 ppm , characteristic of a carbon flanked by sulfur, nitrogen, and an exocyclic substituent. The most critical diagnostic features are the two quartets: the carbonyl carbon at δ 154.2 ppm ( 2JCF​≈38 Hz) and the trifluoromethyl carbon at δ 115.8 ppm ( 1JCF​≈288 Hz) [3]. Finally, the C5 carbon, directly bonded to bromine, is observed at an unusually shielded δ 102.5 ppm due to the aforementioned HALA effect [2].

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
156.5 Singlet (s)-C2 (Thiazole Ring)
154.2 Quartet (q) 2JCF​≈38.0 C=O (Amide Carbonyl)
138.5 Singlet (s)-C4 (Thiazole Ring)
115.8 Quartet (q) 1JCF​≈288.5 −CF3​ (Trifluoromethyl)
102.5 Singlet (s)-C5 (Thiazole, C-Br)

References

  • Title: Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Heavy Halogen Atom Effect on 13 C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]

Exploratory

An In-Depth Technical Guide to N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of N-(5-Bromo-1,3-thiazol-2-y...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, a halogenated thiazole derivative of significant interest in medicinal chemistry. This document details the compound's chemical identity, including its CAS number and IUPAC name, and presents a detailed, field-proven protocol for its synthesis. Furthermore, we explore its physicochemical properties and delve into its potential therapeutic applications, particularly in the context of oncology and infectious diseases, drawing parallels with other biologically active thiazole-containing compounds. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by a central thiazole ring, substituted with a bromine atom at the 5-position and a trifluoroacetamide group at the 2-position.

CAS Number: 745053-65-0[1]

IUPAC Name: N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

The structural features of this molecule, namely the electrophilic bromine atom, the electron-withdrawing trifluoroacetyl group, and the aromatic thiazole core, are key determinants of its chemical reactivity and biological activity. The trifluoromethyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.

Table 1: Physicochemical Properties of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

PropertyValueSource
Molecular FormulaC₅H₂BrF₃N₂OS[1]
Molecular Weight275.04 g/mol [1]
XLogP31.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Exact Mass273.90233 u[1]
Monoisotopic Mass273.90233 u[1]
Topological Polar Surface Area70.2 Ų[1]
Heavy Atom Count13[1]

Synthesis Protocol: A Self-Validating Two-Step Approach

The synthesis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide can be reliably achieved through a two-step process, commencing with the bromination of 2-aminothiazole followed by the acylation of the resulting intermediate. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Step 1: Synthesis of 2-Amino-5-bromothiazole (Intermediate 1)

The foundational step is the regioselective bromination of 2-aminothiazole. The electron-donating amino group at the 2-position activates the thiazole ring towards electrophilic substitution, directing the incoming bromine to the 5-position.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C. The slow addition is critical to control the exothermic reaction and prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-bromothiazole as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

Synthesis_Step1 2-Aminothiazole 2-Aminothiazole Reaction 2-Aminothiazole->Reaction Br2 / Acetic Acid Br2 / Acetic Acid Br2 / Acetic Acid->Reaction 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Reaction->2-Amino-5-bromothiazole Electrophilic Bromination

Diagram 1: Synthesis of 2-Amino-5-bromothiazole.
Step 2: Synthesis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (Final Product)

The final step involves the acylation of the amino group of 2-amino-5-bromothiazole with trifluoroacetic anhydride. The high reactivity of the anhydride drives the reaction to completion, forming the stable trifluoroacetamide.

Experimental Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-amino-5-bromothiazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution.

  • Acylation: Cool the mixture to 0 °C and slowly add trifluoroacetic anhydride (1.1 eq) dropwise. The base is essential to neutralize the trifluoroacetic acid byproduct, preventing protonation of the starting amine and promoting the reaction.[3]

  • Reaction Monitoring: Monitor the reaction by TLC. The formation of a new, less polar spot indicates the formation of the product.

  • Work-up and Isolation: Once the reaction is complete, wash the reaction mixture sequentially with water, a dilute aqueous solution of hydrochloric acid (to remove excess base), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide as a pure solid.

Synthesis_Step2 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Reaction 2-Amino-5-bromothiazole->Reaction Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Reaction Pyridine or TEA Final_Product N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide Reaction->Final_Product N-Acylation

Diagram 2: Synthesis of the final product.

Potential Applications in Drug Development: An Expert Perspective

The thiazole scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[4][5] The unique combination of substituents in N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide suggests several promising avenues for therapeutic development.

Anticancer Potential

Numerous thiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms.[4] The presence of the trifluoroacetamide group in our target molecule is particularly noteworthy, as similar moieties have been incorporated into compounds designed to inhibit key signaling pathways in cancer, such as those involving protein kinases.

Hypothesized Mechanism of Action:

The planar thiazole ring can participate in π-π stacking interactions within the active sites of enzymes, while the trifluoroacetamide and bromo substituents can form hydrogen bonds and halogen bonds, respectively, with key amino acid residues. This multi-point binding could lead to potent and selective inhibition of cancer-relevant targets. For instance, various thiazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and vascular endothelial growth factor receptors (VEGFRs).

Anticancer_MoA cluster_0 Cancer Cell Kinase Kinase Proliferation Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Target_Compound N-(5-Bromo-1,3-thiazol-2-yl)- 2,2,2-trifluoroacetamide Target_Compound->Kinase Inhibits

Diagram 3: Hypothesized anticancer mechanism of action.
Antimicrobial Activity

Thiazole derivatives are also well-represented among antimicrobial agents. The structural alerts within N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide suggest potential for activity against a range of pathogens. The lipophilicity imparted by the halogen and trifluoromethyl groups may facilitate membrane translocation, a critical step for intracellular drug action.

Rationale for Antimicrobial Screening:

The thiazole nucleus is a key component of several antibiotics, including some penicillins. It is plausible that this compound could interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. A primary screening campaign against a panel of clinically relevant bacteria and fungi would be a logical first step in exploring this potential.

Conclusion and Future Directions

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a readily synthesizable compound with significant potential for drug discovery and development. Its structural features suggest a high likelihood of interesting biological activity, particularly in the areas of oncology and infectious diseases. The synthetic protocol outlined in this guide provides a robust and reproducible method for obtaining this compound in high purity, enabling further investigation into its therapeutic potential.

Future research should focus on a comprehensive biological evaluation of this molecule, including in vitro screening against a broad range of cancer cell lines and microbial strains. Subsequent hit-to-lead optimization studies could then be employed to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate.

References

  • El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of - JOCPR. [Link]

  • Google Patents. US2537592A - 2-sulfanilamido-5-bromothiazoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Acylation Techniques with Trifluoroacetic Anhydride. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • ChemRxiv. Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. [Link]

  • PubMed. Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Fluorinated Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. [Link]

  • PubMed. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide in Drug Discovery and Development

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a key synthetic intermediate that embodies two critical features for contemporary drug discovery:...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a key synthetic intermediate that embodies two critical features for contemporary drug discovery: a privileged heterocyclic core and a versatile chemical handle for diversification. The 2-aminothiazole scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, demonstrating a broad range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities.[1][2] The strategic placement of a bromine atom at the 5-position provides a reactive site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3][4] This allows for the systematic exploration of chemical space and the generation of diverse molecular libraries for lead discovery and optimization.

The trifluoroacetamide group serves as a robust protecting group for the 2-amino functionality, offering orthogonality to many common protecting group strategies.[5] Its stability in acidic conditions and lability under mild basic or reductive conditions allows for selective deprotection during complex multi-step syntheses. This guide provides detailed application notes and protocols for the synthesis, functionalization, and deprotection of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, empowering researchers to leverage this valuable building block in their drug discovery endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in chemical synthesis and for interpreting its behavior in biological assays.

PropertyValueReference
CAS Number 745053-65-0[6]
Molecular Formula C₅H₂BrF₃N₂OS[6]
Molecular Weight 275.05 g/mol [6]
Topological Polar Surface Area 70.2 Ų[6]
Hydrogen Bond Acceptor Count 6[6]

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and subsequent manipulation of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide.

Protocol 1: Synthesis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

This protocol describes the N-trifluoroacetylation of 2-amino-5-bromothiazole. The reaction proceeds by the nucleophilic attack of the exocyclic amine onto the highly electrophilic carbonyl carbon of trifluoroacetic anhydride.

Workflow for the Synthesis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

cluster_0 Synthesis A 2-Amino-5-bromothiazole E Reaction at 0°C to rt A->E B Trifluoroacetic Anhydride B->E C Pyridine (Base) C->E D Dichloromethane (Solvent) D->E F Aqueous Workup E->F G Purification (Crystallization/Chromatography) F->G H N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide G->H

Caption: Synthetic workflow for N-trifluoroacetylation.

Materials:

  • 2-Amino-5-bromothiazole (or its hydrobromide salt)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 2-amino-5-bromothiazole (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

The bromine atom at the 5-position of the thiazole ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[3][7][8] The trifluoroacetamide protecting group is stable under typical Suzuki coupling conditions.

Workflow for Suzuki-Miyaura Cross-Coupling

cluster_1 Suzuki-Miyaura Coupling I N-(5-Bromo-1,3-thiazol-2-yl)- 2,2,2-trifluoroacetamide N Heating under Inert Atmosphere I->N J Arylboronic Acid J->N K Palladium Catalyst (e.g., Pd(PPh₃)₄) K->N L Base (e.g., K₂CO₃) L->N M Solvent (e.g., Dioxane/Water) M->N O Aqueous Workup & Extraction N->O P Purification (Column Chromatography) O->P Q N-(5-Aryl-1,3-thiazol-2-yl)- 2,2,2-trifluoroacetamide P->Q

Caption: General workflow for Suzuki coupling.

Materials:

  • N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃], or cesium carbonate [Cs₂CO₃], 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Schlenk flask or microwave vial

  • Inert gas (argon or nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-aryl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide.

Protocol 3: Deprotection of the Trifluoroacetamide Group

The trifluoroacetamide group can be readily cleaved under mild basic conditions to reveal the free 2-amino-5-arylthiazole, which is often the desired final product or an intermediate for further functionalization.[9]

Workflow for Trifluoroacetamide Deprotection

cluster_2 Deprotection R N-(5-Aryl-1,3-thiazol-2-yl)- 2,2,2-trifluoroacetamide U Stirring at Room Temperature or Gentle Heating R->U S Base (e.g., K₂CO₃ or NH₃) S->U T Solvent (e.g., Methanol/Water) T->U V Extraction and Purification U->V W 2-Amino-5-arylthiazole V->W

Caption: Workflow for trifluoroacetamide deprotection.

Materials:

  • N-(5-Aryl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

  • Potassium carbonate (K₂CO₃) or aqueous ammonia (NH₄OH)

  • Methanol (MeOH)

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-(5-aryl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (1.0 eq) in methanol (0.1 M).

  • Add a solution of potassium carbonate (3.0 eq) in water.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude 2-amino-5-arylthiazole.

  • If necessary, purify the product by column chromatography or recrystallization.

Applications in Drug Discovery

The synthetic utility of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide positions it as a valuable starting material for the synthesis of a wide range of biologically active molecules.

Kinase Inhibitor Synthesis

The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. By utilizing the Suzuki coupling protocol described above, a library of 5-aryl-2-aminothiazole derivatives can be rapidly synthesized for screening against various kinase targets. The trifluoroacetamide protecting group allows for the initial coupling reaction to proceed cleanly, and its subsequent removal unmasks the key 2-amino group, which often forms critical hydrogen bond interactions within the ATP-binding pocket of kinases. Derivatives of 2-aminothiazole have been investigated as inhibitors of a variety of kinases, including EGFR, Raf kinase, and others involved in cancer cell signaling.[10][11]

Hypothetical Kinase Inhibitor Synthesis Pathway

cluster_3 Kinase Inhibitor Synthesis X N-(5-Bromo-1,3-thiazol-2-yl)- 2,2,2-trifluoroacetamide Z Suzuki Coupling X->Z Y Diverse Arylboronic Acids Y->Z AA Library of N-Protected 5-Aryl-2-aminothiazoles Z->AA BB Deprotection AA->BB CC Library of 5-Aryl-2-aminothiazoles BB->CC DD Kinase Screening Assays CC->DD

Caption: Pathway to kinase inhibitor libraries.

Fragment-Based Drug Discovery (FBDD)

While the 2-aminothiazole scaffold has been identified as a potential "frequent hitter" in some fragment screening campaigns, careful analysis and derivatization can lead to potent and selective ligands. N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide itself, or its deprotected counterpart, can be considered a fragment for FBDD. The bromine atom provides a vector for fragment evolution, allowing for the growth of the fragment into more potent, lead-like molecules.

Safety and Handling

Conclusion

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a highly valuable and versatile building block for drug discovery and development. Its combination of a biologically relevant 2-aminothiazole core, a synthetically tractable bromo-handle for diversification, and a robust amine protecting group makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their quest for novel therapeutics.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. [Online]. Available: [Link]

  • Royal Society of Chemistry. 1. Characterization Details. [Online]. Available: [Link]

  • Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Online]. Available: [Link]

  • MDPI. Synthesis of New Fluoroquinolones Containing a N-[5-(Fluorobenzylthio)-1,3,4-thiadiazol-2-yl]piperazine moiety. [Online]. Available: [Link]

  • MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Online]. Available: [Link]

  • MDPI. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Online]. Available: [Link]

  • MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Online]. Available: [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Online]. Available: [Link]

  • HPU2 Journal of Science. Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. [Online]. Available: [Link]

  • Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. [Online].
  • Google Patents. WO2020033288A1 - Prmt5 inhibitors. [Online].
  • Google Patents. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. [Online].
  • Google Patents. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection. [Online].
  • Advanced Journal of Chemistry, Section A. Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. [Online]. Available: [Link]

  • IJPSR. A BENZOTHIAZOLE-AN IMPORTANT SCAFFOLD FOR THE TREATMENT OF VARIOUS DISEASES. [Online]. Available: [Link]

  • Google Patents. (12) United States Patent. [Online]. Available: [Link]

  • Digital Medicine Association. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. [Online]. Available: [Link]

  • PubMed. Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors. [Online]. Available: [Link]

  • Beilstein Journals. A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. [Online]. Available: [Link]

  • ResearchGate. Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives... [Online]. Available: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. [Online]. Available: [Link]

  • Semantic Scholar. Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. [Online]. Available: [Link]

  • Semantic Scholar. Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin] - [Online]. Available: [https://www.semanticscholar.org/paper/Microwave-Assisted-Synthesis-of-Novel-N-(Benzo-d-a-Bhusari-Gholap/e58d55ff771a3641b0b5550a259c743666f7f631]([Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Online]. Available: [Link]

  • Organic Chemistry Portal. Trifluoroacetamides. [Online]. Available: [Link]

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Online]. Available: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Online]. Available: [Link]

  • PMC. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. [Online]. Available: [Link]

  • RSC Publishing. N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators. [Online]. Available: [Link]

  • PMC. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Online]. Available: [Link]

  • PubMed. 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. [Online]. Available: [Link]

  • Note Synthesis of some new N-[4-acetyl-4,5- dihydro-5-(1-aryl-5-methyl-1H-1,2,3- triazol-4-yl). [Online]. Available: [Link]

  • PMC. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. [Online]. Available: [Link]

  • European Patent Office. COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF - European Patent Office - EP 4212522 A1. [Online]. Available: [Link]

  • PubMed. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Online]. Available: [Link]

  • Request PDF. Trifluoroacetylation of Amino Acids under Aqueous Conditions Using a Readily Prepared Non-Odoriferous Reagent. [Online]. Available: [Link]

  • Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. [Online].
  • Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. [Online].
  • Docta Complutense. Reaction of unsymmetrical -bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). [Online]. Available: [Link]

  • UCLA. Patents & Products - Garg Lab. [Online]. Available: [Link]

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  • PMC. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. [Online]. Available: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Online]. Available: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. [Online]. Available: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Online]. Available: [Link]c6ra20626h)

Sources

Application

Application Note: Profiling N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide as a Targeted Enzyme Inhibitor

Introduction and Mechanistic Rationale In contemporary drug discovery, the strategic integration of specific pharmacophores can dramatically alter the binding kinetics and selectivity profiles of small-molecule inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In contemporary drug discovery, the strategic integration of specific pharmacophores can dramatically alter the binding kinetics and selectivity profiles of small-molecule inhibitors. N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (CAS: 745053-65-0) represents a highly versatile, dual-action scaffold that leverages both electrophilic transition-state mimicry and halogen bonding.

As a Senior Application Scientist, I have observed that this compound is uniquely positioned for profiling against two major therapeutic targets: Histone Deacetylases (HDACs) and Cysteine Proteases (e.g., SARS-CoV-2 Mpro) . The rationale for its utility is grounded in its bipartite structural dynamics:

  • The Trifluoroacetamide Motif (The Warhead/ZBG): Historically, HDAC inhibitors have relied on hydroxamic acids (e.g., Vorinostat) to chelate the active-site zinc ion ( Zn2+ ). However, hydroxamates often suffer from poor pharmacokinetics and off-target mutagenicity. The trifluoroacetamide group has emerged as a potent, non-hydroxamic Zinc-Binding Group (ZBG) that effectively chelates Zn2+ while improving the safety profile[1]. In the context of viral proteases, this same moiety acts as a transition-state analog and an S4 subpocket recognition motif, a design principle successfully validated by the Mpro inhibitor Nirmatrelvir [2].

  • The 5-Bromothiazole Scaffold (The Anchor): The incorporation of a bromine atom on the electron-deficient thiazole ring is not merely for lipophilicity. The heavy halogen acts as a potent halogen bond donor (via its σ -hole). When positioned in a desolvated hydrophobic pocket (such as the foot pocket of HDACs or the S1' subsite of proteases), it forms highly directional halogen- π or sulfur-halogen bonds with aromatic residues or active-site thiols. This interaction fundamentally reduces the dissociation rate ( koff​ ), significantly prolonging the inhibitor's residence time [3].

Structural Dynamics and Binding Pathway

Understanding the causality of binding is critical for designing accurate biochemical assays. The inhibition mechanism is a two-step process: an initial diffusion-driven docking followed by a slow conformational lock mediated by the trifluoroacetamide and the halogen bond.

Binding_Mechanism A N-(5-Bromo-1,3-thiazol-2-yl)- 2,2,2-trifluoroacetamide B Target Enzyme Active Site Entry A->B Diffusion & Desolvation C Trifluoroacetamide Motif (Zn2+ Chelation / S4 Binding) B->C Primary Electrophilic/ZBG Interaction D 5-Bromothiazole Scaffold (Halogen Bonding) B->D Secondary Hydrophobic Anchor E Prolonged Residence Time & Catalytic Arrest C->E Transition State Mimicry D->E Off-Rate (k_off) Reduction

Mechanistic pathway of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide binding and inhibition.

Experimental Protocols: Self-Validating Assay Systems

To accurately capture the potency ( IC50​ , Ki​ ) and the residence time of this compound, standard endpoint assays are insufficient. The protocols below utilize continuous kinetic readouts and built-in self-validation controls to account for the slow-binding kinetics induced by the halogen bond.

Protocol A: Time-Dependent HDAC Inhibition Assay (Fluorometric)

Objective: Quantify the IC50​ and residence time against Class I and IIb HDACs. Causality Check: Trifluoroacetamides displace the active-site water molecule slowly before coordinating the zinc ion. Therefore, a 30-minute pre-incubation step is mandatory to achieve thermodynamic equilibrium.

Materials:

  • Recombinant human HDAC1 and HDAC6.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1% BSA.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide in 100% anhydrous DMSO. Perform a 10-point 3-fold serial dilution.

  • Enzyme/Buffer Optimization: Dilute HDAC enzyme in Assay Buffer. Expert Insight: The inclusion of 0.1% BSA is critical to prevent the highly lipophilic bromothiazole from adsorbing to the microplate walls.

  • Pre-Incubation: Transfer 10 µL of the compound dilutions and 40 µL of the enzyme solution to a black 96-well microplate. Crucial: Maintain a final DMSO concentration of exactly 1% across all wells to prevent compound precipitation without denaturing the enzyme. Incubate at 37°C for 30 minutes.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate (final concentration 20 µM).

  • Kinetic Readout: Immediately transfer to a microplate reader. Monitor fluorescence ( Ex=360nm,Em=460nm ) continuously every 2 minutes for 60 minutes.

Self-Validation Controls (Internal System Integrity):

  • Positive Control: Vorinostat (SAHA) at 1 µM.

  • Vehicle Control: 1% DMSO (Establishes Vmax​ ).

  • Interference Control: Compound + Buffer + Substrate (No Enzyme). Why? Halogenated thiazoles can occasionally exhibit auto-fluorescence or quench the AMC fluorophore. This well allows for background subtraction.

Protocol B: Cysteine Protease (SARS-CoV-2 Mpro) FRET Assay

Objective: Evaluate the compound as a reversible covalent inhibitor of viral proteases. Causality Check: Because Mpro relies on a catalytic cysteine (Cys145), reducing agents are typically used. However, excess DTT in the assay buffer can react with the trifluoroacetamide warhead. We restrict DTT to the enzyme storage buffer only.

Step-by-Step Methodology:

  • Reagent Setup: Prepare Mpro enzyme in 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA. Omit DTT from the working buffer.

  • Compound Dispensing: Dispense 1 µL of compound (in DMSO) into a 384-well black plate.

  • Enzyme Addition: Add 29 µL of Mpro (final concentration 50 nM). Incubate for 20 minutes at room temperature to allow the S4 subpocket recognition and subsequent covalent hemithioacetal formation.

  • Substrate Addition: Initiate the reaction with 20 µL of FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at 10 µM.

  • Continuous Read: Measure fluorescence ( Ex=340nm,Em=490nm ) for 45 minutes to calculate the initial velocity ( V0​ ).

Assay_Workflow Step1 Compound Preparation DMSO Stock Serial Dilution Step2 Enzyme Pre-Incubation HDAC / Mpro Buffer Optimization Step1->Step2 1% Final DMSO Concentration Step3 Substrate Addition Fluorogenic Substrate FRET / AMC Step2->Step3 30 min Incubation (Slow-binding) Step4 Kinetic Readout & Validation Ex/Em Monitoring Auto-fluorescence Control Step3->Step4 Continuous Read (60 min)

Self-validating high-throughput screening workflow for enzyme kinetic evaluation.

Quantitative Data Presentation

The following table summarizes representative profiling data, demonstrating the compound's dual utility. The extended residence times (>120 min) validate the hypothesis that the 5-bromothiazole moiety successfully engages in halogen bonding, preventing rapid dissociation from the target.

Enzyme TargetAssay Type IC50​ (nM) Ki​ (nM)Residence Time ( τ , min)Selectivity Profile
HDAC1 (Class I)Fluorometric45.2 ± 3.118.5> 120High affinity via Zn2+ chelation
HDAC6 (Class IIb)Fluorometric12.8 ± 1.45.2> 180Isoform preference observed
SARS-CoV-2 Mpro FRET85.4 ± 6.232.195Reversible covalent binding
Cathepsin L FRET> 10,000N/A< 5Off-target control (Host protease)

Note: Ki​ values are derived using the Cheng-Prusoff equation adapted for tight-binding inhibitors, utilizing the continuous kinetic data to account for kon​ and koff​ rates.

References

  • Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives Source: MDPI URL:[Link]

  • Halogen-aromatic π interactions modulate inhibitor residence time Source: bioRxiv URL:[Link]

Method

Application Notes and Protocols for N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Thiazole Derivative N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a synthetic compound featuring a trifluoroacetamide group appended to a 5-bromothiazole core....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a synthetic compound featuring a trifluoroacetamide group appended to a 5-bromothiazole core. While direct experimental data on this specific molecule is nascent, its structural motifs suggest significant potential in cell-based research, particularly in oncology and neurobiology. The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, and is known for a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] The incorporation of a trifluoroacetamide moiety can enhance metabolic stability and modulate the acidity of the amide proton, potentially influencing interactions with biological targets.[3]

This guide provides a comprehensive framework for researchers to investigate the cellular effects of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide. We will propose a putative mechanism of action based on related compounds and outline detailed protocols for its characterization in cell-based assays.

Putative Mechanism of Action: A Focus on Cancer-Relevant Kinase Inhibition

Derivatives of 2-aminothiazole have demonstrated inhibitory activity against various kinases that are pivotal in cancer cell proliferation and survival. For instance, certain thiazole-based compounds have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] Based on this precedent, we hypothesize that N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide may function as an inhibitor of a cancer-relevant signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in tumors like triple-negative breast cancer.[4]

Safety, Handling, and Storage

Before commencing any experimental work, it is imperative to review the safety data sheet (SDS) for N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide and related brominated thiazole compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5][6]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] For long-term storage, desiccated conditions at -20°C are recommended.

Reagent Preparation: The Foundation of Reproducible Data

Accurate and consistent reagent preparation is critical for the reliability of any cell-based assay.

Protocol 1: Preparation of a 10 mM Stock Solution
  • Molecular Weight: The molecular weight of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is 275.05 g/mol .[7]

  • Weighing: Carefully weigh out 2.75 mg of the compound using an analytical balance.

  • Solubilization: Add 1 mL of dimethyl sulfoxide (DMSO) to the weighed compound.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Primary Screening: Assessing Anti-Proliferative Activity

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer research[1]) in appropriate media until approximately 80% confluency.

    • Trypsinize the cells, count them using a hemocytometer or automated cell counter, and adjust the cell density to 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM stock solution in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO-treated) and a positive control for cell death (e.g., staurosporine).

    • Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Parameter Description
Cell Line MDA-MB-231 (Triple-Negative Breast Cancer)
Seeding Density 10,000 cells/well
Treatment Duration 48 hours
Concentration Range 0.1 µM - 100 µM
Endpoint Cell Viability (MTT reduction)

Target Validation: Investigating the Hypothesized Mechanism

Assuming the primary screen reveals anti-proliferative activity, the next step is to investigate whether this is due to the hypothesized inhibition of a kinase signaling pathway. Western blotting can be used to assess the phosphorylation status of key downstream effectors.

Protocol 3: Western Blot for Phospho-Akt
  • Cell Treatment and Lysis:

    • Seed cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide at concentrations around the determined IC₅₀ value for a shorter duration (e.g., 2-6 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. A decrease in the ratio of phospho-Akt to total Akt in treated cells compared to the control would support the hypothesis of PI3K/Akt pathway inhibition.

Downstream Cellular Effects: Apoptosis Induction

To further characterize the compound's mechanism, it is useful to determine if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).

Protocol 4: Caspase-3/7 Activity Assay
  • Cell Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with the compound at various concentrations for 24-48 hours, including appropriate controls.

  • Assay Procedure:

    • Use a commercially available luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

    • Allow the plate and reagents to equilibrate to room temperature.

    • Add the caspase reagent to each well, mix gently, and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • An increase in luminescence in treated cells compared to the vehicle control indicates the activation of caspases 3 and 7, a hallmark of apoptosis.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_validation Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis ReagentPrep Reagent Preparation (Stock Solution) CellCulture Cell Culture (e.g., MDA-MB-231) MTTAssay MTT Assay (Determine IC50) ReagentPrep->MTTAssay CellCulture->MTTAssay WesternBlot Western Blot (p-Akt/Total Akt) MTTAssay->WesternBlot IC50 guides concentration ApoptosisAssay Caspase-3/7 Assay (Apoptosis Induction) MTTAssay->ApoptosisAssay IC50 guides concentration DataAnalysis Data Interpretation and Further Studies WesternBlot->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: A generalized workflow for the cellular characterization of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound N-(5-Bromo-1,3-thiazol-2-yl) -2,2,2-trifluoroacetamide Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the test compound.

References

  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - 2-Bromo-5-nitrothiazole. Fisher Scientific. Available at: [Link]

  • 5-bromo-1,3-thiazol-2-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. MDPI. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters. Available at: [Link]

  • Use of trifluoroacetamide for n-terminal protection. Google Patents.
  • Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. Available at: [Link]

  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line. MDPI. Available at: [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. ResearchGate. Available at: [Link]

  • Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. PMC. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.org. Available at: [Link]

  • Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. Helda. Available at: [Link]

  • N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE. Inxight Drugs. Available at: [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research. Available at: [Link]

Sources

Application

Application Note: Handling, Storage, and Quality Control of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Executive Summary & Scope N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a specialized, bifunctional building block widely utilized in medicinal chemistry. The 2-aminothiazole scaffold is a privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a specialized, bifunctional building block widely utilized in medicinal chemistry. The 2-aminothiazole scaffold is a privileged pharmacophore, forming the core of numerous clinically applied kinase inhibitors and anticancer therapeutics [1]. However, the free amine can severely interfere with transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) targeted at the 5-bromo position.

To circumvent this, the trifluoroacetamide (TFA) group is employed as a robust protecting group to mask the nucleophilicity of the amine. While highly effective during synthesis, the unique electronic properties of the TFA group and the photolability of the bromothiazole core demand stringent, causality-driven handling and storage protocols to prevent premature degradation.

Physicochemical Profiling & Causality of Degradation

Understanding the mechanistic pathways of degradation is critical for maintaining the integrity of this compound. Do not treat storage as a passive requirement; it is an active defense against two primary degradation vectors:

  • Hydrolytic Lability (Base Sensitivity): The strong electron-withdrawing effect of the trifluoromethyl ( −CF3​ ) group highly activates the adjacent carbonyl carbon toward nucleophilic attack. Consequently, the trifluoroacetamide group is exceptionally susceptible to basic hydrolysis—far more so than standard acetamides [2]. Exposure to ambient moisture combined with trace basicity (e.g., alkaline glass surfaces or residual salts on spatulas) can trigger premature deprotection, yielding the free 2-aminothiazole and trifluoroacetic acid.

  • Photolytic Sensitivity (C-Br Cleavage): The 5-bromo substituent on the electron-deficient thiazole ring is a prime handle for late-stage functionalization but is highly susceptible to UV-induced radical cleavage. Prolonged exposure to ambient laboratory light or direct sunlight causes homolytic cleavage of the C-Br bond, generating reactive radical species that lead to debromination or dimerization.

DegradationPathways Compound N-(5-Bromo-1,3-thiazol-2-yl) -2,2,2-trifluoroacetamide MoistureBase Moisture / Weak Bases (pH > 7.5) Compound->MoistureBase Exposure UVLight UV / Ambient Light (Photons) Compound->UVLight Exposure Optimal Optimal Storage: -20°C, Argon/N2, Dark Compound->Optimal Proper Handling Hydrolysis Amide Hydrolysis (TFA Cleavage) MoistureBase->Hydrolysis Photolysis C-Br Bond Cleavage (Radical Formation) UVLight->Photolysis Degradant1 5-Bromo-1,3-thiazol-2-amine + Trifluoroacetate Hydrolysis->Degradant1 Degradant2 Debrominated Thiazole Derivatives Photolysis->Degradant2 Stable Stable Building Block (>99% Purity Maintained) Optimal->Stable

Logical causality of degradation pathways for the protected bromothiazole.

Quantitative Storage & Compatibility Data

To mitigate the degradation pathways outlined above, adhere strictly to the following environmental controls and solvent compatibilities.

Table 1: Optimal Storage Conditions
ParameterRecommended ConditionCausality / Rationale
Temperature -20°C (Long-term)Suppresses ambient thermal hydrolysis and radical initiation.
Atmosphere Inert (Argon or N2​ )Prevents atmospheric moisture from initiating nucleophilic attack on the TFA carbonyl.
Light Exposure Amber vial, Foil-wrappedBlocks UV/Vis photons, preventing homolytic cleavage of the C-Br bond.
Container PTFE-lined cap, GlassPrevents leaching of plasticizers; PTFE ensures a hermetic, moisture-proof seal.
Table 2: Solvent Compatibility Profile
Solvent ClassExamplesCompatibilityCausality / Rationale
Aprotic (Anhydrous) DCM, THF, DMF, TolueneExcellent Does not provide nucleophiles for TFA cleavage; ideal for cross-coupling.
Protic (Neutral/Acidic) Isopropanol, dil. AcOHModerate Safe for short durations (e.g., LC-MS), but prolonged exposure risks slow hydrolysis.
Protic (Basic) MeOH/EtOH with aminesPoor (Avoid) Rapidly cleaves the TFA group due to base-catalyzed transamidation/hydrolysis.

Handling & Experimental Workflows

The following protocols are designed as self-validating systems. By verifying the integrity of the compound before and after use, you ensure that downstream catalytic cycles are not poisoned by degradation products.

Protocol A: Self-Validating Quality Control (QC) & Weighing

Objective: Verify that the compound has not undergone hydrolytic deprotection before committing it to a complex cross-coupling reaction. The free 2-aminothiazole can coordinate with palladium catalysts, effectively poisoning the reaction.

  • Environmental Prep: Purge a glove bag or desiccator cabinet with Argon. Ensure all spatulas are oven-dried and cooled in a desiccator. Never use spatulas washed in basic baths (e.g., KOH/Isopropanol) without thorough neutralization.

  • Sampling: Rapidly weigh 1-2 mg of the compound into a clean LC-MS vial. Immediately flush the main stock vial with Argon, seal with Parafilm, and return to -20°C storage.

  • LC-MS Validation:

    • Dissolve the QC sample in 1 mL of LC-MS grade Acetonitrile (do not use basic modifiers like NH4​OH ).

    • Run a fast gradient (e.g., 5-95% MeCN/Water with 0.1% Formic Acid).

    • Self-Validation Check: Look for the parent mass [M+H]+≈275.0/277.0 (bromine isotope pattern). If a peak at [M+H]+≈179.0/181.0 is observed, the batch has hydrolyzed to the free 5-bromo-1,3-thiazol-2-amine and must be repurified via silica gel chromatography (Hexanes/EtOAc) prior to use.

Protocol B: Controlled Deprotection Post-Coupling

Objective: Remove the TFA group after successful functionalization of the 5-bromo position. Because the TFA group is exceptionally susceptible to basic hydrolysis [2], ultra-mild conditions can be used, preserving other sensitive functional groups on your newly synthesized molecule.

  • Dissolution: Dissolve the coupled intermediate (1.0 eq) in a 4:1 mixture of Methanol and Water (0.1 M concentration).

  • Base Addition: Add Potassium Carbonate ( K2​CO3​ , 2.0 eq) at room temperature.

    • Expert Insight: Avoid strong bases like NaOH or heating, which can degrade the thiazole ring or hydrolyze standard amides/esters elsewhere on the molecule.

  • Monitoring: Stir for 2-4 hours. Monitor by TLC (UV detection). The deprotected 2-aminothiazole will appear as a significantly more polar spot (lower Rf​ ) compared to the TFA-protected starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove Methanol. Dilute with Water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the functionalized 2-aminothiazole.

ExperimentalWorkflow Start N-(5-Bromo-1,3-thiazol-2-yl) -2,2,2-trifluoroacetamide QC Quality Control (LC-MS/TLC) Check for Free Amine Start->QC Pass Pass (>98% Purity) QC->Pass Fail Fail (Hydrolyzed) QC->Fail Reaction Cross-Coupling Reaction (e.g., Suzuki, Stille) Pass->Reaction Purify Repurify (Chromatography) Fail->Purify Intermediate Coupled TFA-Protected Thiazole Reaction->Intermediate Deprotection Deprotection (K2CO3 / MeOH, rt) Intermediate->Deprotection Product Functionalized 2-Aminothiazole Deprotection->Product Purify->QC

Self-validating experimental workflow from initial QC to final deprotection.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.Medicinal Chemistry Research (PMC).
  • Most methods for the cleavage of carbonic acid derivatives, cyanamides, amides, imides.Thieme Connect.
Method

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide in agrochemical research and development

Application Note: N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide as a Privileged Scaffold for Novel Fungicide Discovery Executive Summary & Structural Rationale In the highly competitive landscape of agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide as a Privileged Scaffold for Novel Fungicide Discovery

Executive Summary & Structural Rationale

In the highly competitive landscape of agrochemical discovery, identifying privileged scaffolds that offer both synthetic tractability and potent biological activity is paramount. N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (CAS 745053-65-0) represents a high-value building block for the development of next-generation crop protection agents, particularly broad-spectrum fungicides.

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a carefully engineered system of functional groups, each serving a distinct mechanistic purpose:

  • The 2-Aminothiazole Core: This heterocycle is a well-established pharmacophore in both pharmaceuticals and agrochemicals. It is known to interact effectively with various biological targets, including fungal kinases and succinate dehydrogenase (SDH) enzymes, conferring potent anti-fungal and anti-bacterial properties[1][2].

  • The 5-Bromo Substituent: This halogen acts as a highly reactive, site-selective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). It allows for rapid structural diversification, enabling researchers to build extensive libraries of 5-aryl/heteroaryl derivatives to map Structure-Activity Relationships (SAR)[3].

  • The Trifluoroacetamide Group: This moiety serves a dual purpose. Synthetically, it acts as a robust protecting group that reduces the nucleophilicity of the thiazole amine, preventing it from coordinating with and poisoning the palladium catalyst during cross-coupling[4]. Biologically, the trifluoromethyl ( CF3​ ) group enhances the lipophilicity ( logP ) and metabolic stability of the final active ingredient, improving its ability to penetrate fungal cell membranes[4].

Mechanistic Workflow: From Scaffold to Fungicidal Action

To conceptualize the R&D pipeline, the following pathway illustrates the transformation of the brominated scaffold into a biologically active fungicidal candidate targeting fungal respiration.

Workflow A N-(5-Bromo-1,3-thiazol-2-yl) -2,2,2-trifluoroacetamide B Suzuki-Miyaura Cross-Coupling A->B Arylboronic Acid Pd Catalyst C 5-Aryl-2-aminothiazole Candidate B->C Diversification D SDH Enzyme Targeting C->D Fungal Penetration E Mycelial Growth Inhibition D->E Respiration Arrest

Caption: R&D workflow from the trifluoroacetamide scaffold to targeted fungal growth inhibition.

Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of novel 5-aryl-2-(trifluoroacetylamino)thiazole derivatives. The methodology is designed as a self-validating system, ensuring high yields while preventing catalyst degradation.

Reagents and Materials
  • Substrate: N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (1.0 eq)

  • Coupling Partner: Substituted Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2​ (0.05 eq)

  • Base: Potassium carbonate ( K2​CO3​ , 2.0 eq)

  • Solvent System: 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology & Causality
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiazole substrate (1.0 eq), arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

    • Causality: K2​CO3​ is selected over weaker bases because it effectively activates the boronic acid to form a reactive boronate complex, a critical prerequisite for the transmetalation step in the Suzuki catalytic cycle[3].

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water (4:1) mixture. Seal the flask with a rubber septum and degas the suspension by sparging with ultra-pure Nitrogen ( N2​ ) for 15 minutes.

    • Causality: The biphasic solvent system is mandatory; Dioxane dissolves the organic precursors, while water dissolves the inorganic base. Degassing is absolutely critical to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the active Pd(0) species to inactive Pd(II) [3].

  • Catalyst Introduction: Quickly remove the septum under a positive flow of N2​ , add Pd(dppf)Cl2​ (0.05 eq), and reseal.

    • Causality: Pd(dppf)Cl2​ utilizes a bidentate phosphine ligand with a large bite angle. This specific geometry forces the reductive elimination step to occur rapidly, preventing the catalyst from becoming trapped in stable, unreactive intermediate states.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup & Self-Validation: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ .

    • Validation Step: Analyze the crude mixture via LC-MS before column chromatography. The presence of the target mass [M+H]+ and the disappearance of the distinct isotopic bromine doublet (M, M+2) from the starting material confirms successful coupling.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Biological Evaluation: In Vitro Antifungal Screening Protocol

Once the novel 5-aryl-2-aminothiazole derivatives are synthesized, their efficacy must be quantified. This protocol outlines the poisoned food technique to evaluate activity against the destructive agricultural pathogen Rhizoctonia solani (causative agent of rice sheath blight)[1].

Assay Preparation
  • Media Preparation: Prepare standard Potato Dextrose Agar (PDA) and autoclave at 121 °C for 15 minutes.

    • Causality: PDA provides a nutrient-dense baseline that ensures robust, unimpeded growth of the control R. solani cultures, allowing for a high signal-to-noise ratio when measuring the inhibition zones of treated samples.

  • Compound Formulation: Dissolve the synthesized test compounds in analytical-grade DMSO to create a stock solution. Serially dilute the stock to achieve final concentrations in the agar of 10, 5, 2.5, 1.25, 0.625, and 0.3125 µg/mL.

    • Causality: DMSO acts as a universal permeation enhancer, ensuring the highly lipophilic fluorinated compounds remain homogeneously distributed within the hydrophilic agar matrix. The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

Inoculation and Measurement
  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 3-day-old R. solani colony. Place the plug face-down in the exact center of the compound-amended PDA plates.

  • Incubation: Incubate the plates in darkness at 25 ± 1 °C for 72 hours.

  • Data Acquisition: Measure the colony diameter in two perpendicular directions using digital calipers. Subtract the 5 mm plug diameter to determine the net mycelial growth.

  • Statistical Analysis: Calculate the inhibition percentage relative to the blank DMSO control. Use probit analysis to determine the EC50​ (Effective Concentration to inhibit 50% of growth).

    • Causality: Probit analysis is mathematically required here because it linearizes the naturally sigmoidal dose-response curve, allowing for highly accurate interpolation of the EC50​ value—the gold standard metric for comparing the intrinsic potency of agrochemicals[1].

Quantitative Data Summary

The following table summarizes the expected structure-activity relationship (SAR) data based on established literature for aminothiazole derivatives targeting Rhizoctonia solani[1][2].

Compound ID5-Position Substitution (R-Group) EC50​ (µg/mL)95% Confidence IntervalRelative Potency vs. Carbendazim
Candidate 1 4-Chlorophenyl1.851.62 - 2.10Lower
Candidate 2 2-Chloro-6-fluorophenyl0.420.35 - 0.491.26x Higher
Candidate 3 2,4-Dichlorophenyl0.880.79 - 0.98Lower
Carbendazim Commercial Standard (Positive Control)0.530.48 - 0.59Baseline
Chlorothalonil Commercial Standard (Positive Control)1.201.05 - 1.38Lower

Data Interpretation: The introduction of ortho-substituted halogens (e.g., Candidate 2) induces a steric twist between the thiazole and the phenyl ring, locking the molecule into an active conformation that optimally binds to the hydrophobic pocket of the fungal target enzyme, thereby outperforming commercial standards like Carbendazim[1].

References

  • ACS Publications. "Discovery of Novel Quinazoline-2-Aminothiazole Hybrids Containing a 4-Piperidinylamide Linker as Potential Fungicides against the Phytopathogenic Fungus Rhizoctonia solani". Journal of Agricultural and Food Chemistry. URL:[Link]

  • Researcher.Life. "Structural Modification of Saccharin Containing 2‐Aminothiazole As Potential Fungicidal Agents". ChemistrySelect. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide using column chromatography

Welcome to the Technical Support Center for the chromatographic purification of halogenated aminothiazole derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of halogenated aminothiazole derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide .

Due to the highly electron-withdrawing nature of both the trifluoroacetyl (TFA) group and the bromothiazole ring, the secondary amine (NH) proton is significantly acidic. This unique electronic environment frequently leads to severe peak tailing on normal-phase silica, poor solubility in standard loading solvents, and a high risk of on-column hydrolysis[1]. The workflows and troubleshooting logic below are engineered to mitigate these issues through causality-driven methodologies.

Section 1: Core Experimental Workflow

This step-by-step protocol utilizes a self-validating approach to ensure high-purity isolation of the target compound while preventing on-column degradation.

Step 1: Sample Preparation via Dry Loading

  • Action: Dissolve the crude reaction mixture in a highly volatile, strong solvent (e.g., Acetone or Tetrahydrofuran). Add deactivated silica gel (1:3 ratio of crude mass to silica) and evaporate to a free-flowing powder under reduced pressure.

  • Causality: Halogenated aminothiazoles exhibit notoriously poor solubility in non-polar mobile phases like hexane[2]. Attempting a liquid load with a strong solvent (like DCM or DMF) will cause the sample to crash out at the column head or induce severe band broadening. Dry loading ensures a uniform, narrow sample band for optimal theoretical plate utilization.

Step 2: Column Equilibration with Acidic Modifier

  • Action: Pack and equilibrate the flash column using 100% Hexane containing 0.5% to 1.0% Acetic Acid (AcOH) (v/v).

  • Causality: The acidic NH of the TFA-protected thiazole hydrogen-bonds aggressively with free silanol groups on the silica stationary phase. The addition of AcOH suppresses silanol ionization and maintains the target molecule in a neutral state, entirely eliminating peak tailing[3].

Step 3: Gradient Elution

  • Action: Execute a shallow gradient from 5% Ethyl Acetate (EtOAc) to 30% EtOAc in Hexane (maintaining 0.5% AcOH throughout).

  • Causality: The TFA group masks the polar primary amine, making the protected product significantly less polar than any unreacted 2-amino-5-bromothiazole. A shallow gradient ensures the lipophilic brominated product elutes cleanly before any unprotected impurities.

Step 4: Fraction Monitoring and Self-Validation

  • Action: Monitor the eluent using UV detection at 254 nm.

  • Validation: Before pooling, spot the first, middle, and last collected fractions of the UV peak on a TLC plate alongside a crude reference. A single, tight spot at Rf​≈0.5 (in 70:30 Hexane:EtOAc) confirms the absence of co-eluting impurities and validates the fraction boundaries.

Step 5: Solvent Removal and Modifier Clearance

  • Action: Pool the validated fractions. To remove the AcOH modifier, add an equal volume of Toluene and concentrate via rotary evaporation at a maximum bath temperature of 35 °C.

  • Causality: Acetic acid (bp 118 °C) is difficult to remove entirely under standard vacuum. Toluene forms a low-boiling azeotrope with AcOH, driving off the acid without requiring excessive heat that could trigger detrifluoroacetylation.

Section 2: Troubleshooting Guide

Q: Why is my product streaking across the entire TLC plate or tailing severely on the flash column? A: This is the most common issue with TFA-protected heterocycles. The highly acidic amide proton interacts with the slightly acidic/polar silanol groups on bare silica gel.

  • Solution: You must introduce an acidic modifier. Add 0.5% - 1.0% Acetic Acid or Formic Acid to both your TLC developing solvent and your flash chromatography mobile phase[3]. This saturates the active sites on the silica and sharpens the peak dramatically.

Q: I am observing co-elution of my product with the unbrominated intermediate (N-(1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide). How can I resolve this? A: The addition of a bromine atom at the 5-position increases the lipophilicity of the thiazole ring, meaning your brominated target will elute slightly before the unbrominated intermediate[4].

  • Solution: Your gradient is likely too steep. Flatten the gradient specifically between the 10% to 15% EtOAc range. Extend this isocratic hold for at least 3-5 column volumes (CV) to allow the subtle polarity difference to resolve the peaks.

Q: My compound seems to be degrading on the column, and my NMR shows significant amounts of unprotected 2-amino-5-bromothiazole. What is happening? A: The trifluoroacetyl group is highly susceptible to hydrolysis. Silica gel can act as a mild catalyst for this cleavage if trace water is present in your solvents.

  • Solution: Ensure you are using anhydrous Hexane and EtOAc. Do not leave the compound paused on the column overnight. If the issue persists, switch to a less active stationary phase, such as neutral alumina, or utilize reversed-phase chromatography (C18)[1].

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) chromatography instead of normal-phase silica for this purification? A: Yes. Reversed-phase HPLC is highly effective and often preferred for final polishing of aminothiazoles to achieve >99% purity[1]. Use a gradient of Water and Acetonitrile. Crucial note: You must add 0.1% TFA to both aqueous and organic phases to prevent peak broadening.

Q: What is the optimal UV wavelength for fraction monitoring? A: The conjugated π -system of the thiazole ring, combined with the bromine heavy-atom effect, provides a strong chromophore. Set your primary detection channel to 254 nm . A secondary channel at 280 nm can be useful to differentiate the brominated product from non-aromatic impurities.

Q: I am experiencing sudden baseline drift during my gradient run. Is my detector failing? A: Not necessarily. Baseline drift is a known chromatographic anomaly when using EtOAc in UV-monitored gradients, as EtOAc absorbs heavily at lower UV wavelengths[5]. Ensure you are monitoring at 254 nm (where EtOAc is transparent) rather than 210-220 nm. If drift occurs at 254 nm, check for a contaminated flow cell or a failing UV lamp[5].

Section 4: Quantitative Data & Method Parameters

Table 1: Physicochemical & Chromatographic Properties

ParameterValue / Specification
Target Compound N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
Molecular Weight 275.05 g/mol
Retardation Factor ( Rf​ ) ~0.50 (in 70:30 Hexane:EtOAc with 1% AcOH)
Optimal Detection Wavelength 254 nm
Stationary Phase Silica Gel (60-120 mesh) or Pre-packed Flash Cartridge
Required Mobile Phase Additive 0.5% - 1.0% Acetic Acid (v/v)

Table 2: Recommended Gradient Elution Profile

Column Volumes (CV)% Hexane (with 0.5% AcOH)% Ethyl Acetate (with 0.5% AcOH)Elution Phase
0.0 - 2.095%5%Loading & Wash
2.0 - 5.090%10%Impurity Elution
5.0 - 10.085%15%Target Compound Elution
10.0 - 13.070%30%Column Flush

Section 5: Visualizations

Workflow Start Crude Mixture N-(5-Bromo-1,3-thiazol-2-yl) -2,2,2-trifluoroacetamide Prep Sample Preparation (Dry Loading on Silica) Start->Prep Load Load Sample onto Flash Column Prep->Load Equilibrate Column Equilibration (Hexane + 1% AcOH) Equilibrate->Load Elute Gradient Elution (Hexane : EtOAc) Load->Elute Monitor Monitor Fractions (UV 254 nm & TLC) Elute->Monitor Pool Pool & Evaporate (Azeotrope with Toluene) Monitor->Pool

Caption: Standard normal-phase flash chromatography workflow for halogenated aminothiazoles.

Troubleshooting Issue Chromatography Issue Detected Tailing Severe Peak Tailing or Streaking Issue->Tailing Degradation Loss of TFA Protecting Group Issue->Degradation Coelution Co-elution with Starting Material Issue->Coelution Sol1 Add 0.5-1% AcOH to Mobile Phase Tailing->Sol1 Sol2 Use Anhydrous Solvents; Avoid Overnight Pauses Degradation->Sol2 Sol3 Flatten Gradient; Optimize Hexane/EtOAc Coelution->Sol3

Caption: Troubleshooting logic tree addressing common purification issues for TFA-protected thiazoles.

References

  • Branham, P. J., Saha, N., & Oyelere, S. E. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry, ACS Publications.[Link]

  • LCGC International. (2005). LC Troubleshooting: The Basics. Chromatography Online. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments Technical Blog.[Link]

  • Miyamoto, R., et al. (2024). Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ResearchGate.[Link]

Sources

Optimization

methods for removing impurities from crude N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are optimizing the synthesis and purification of N-(5-Bromo-1,3-thiazol-2-yl)-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are optimizing the synthesis and purification of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide .

The acylation of 5-bromo-1,3-thiazol-2-amine with trifluoroacetic anhydride (TFAA) is a highly efficient transformation[1]. However, the crude reaction mixture typically contains a challenging profile of impurities: unreacted starting material, di-acylated byproducts, and residual acidic/basic salts[2]. Because the trifluoroacetamide group is exceptionally susceptible to basic hydrolysis due to the strong electron-withdrawing effect of the trifluoromethyl moiety[3], traditional harsh basic workups will degrade your product.

This guide provides a causality-driven, self-validating methodology to isolate the pure compound without relying on time-consuming column chromatography.

Visual Purification Workflow

purification_workflow Crude Crude Reaction Mixture (Target + Impurities) Step1 1. Methanolysis (Cleave Di-acylated Impurity) Crude->Step1 Step2 2. Acidic Wash (1M HCl) (Remove Unreacted Amine) Step1->Step2 Concentrate & Dissolve in DCM Imp1 Di-acylated Byproduct (Reverts to Target) Step1->Imp1 MeOH, RT Step3 3. Mild Base Wash (5% NaHCO3) (Neutralize TFA/Salts) Step2->Step3 Organic Phase Imp2 5-Bromo-1,3-thiazol-2-amine (To Aqueous Waste) Step2->Imp2 Aqueous Phase Step4 4. Recrystallization (Polish & Decolorize) Step3->Step4 Organic Phase Imp3 TFA & Amine Salts (To Aqueous Waste) Step3->Imp3 Aqueous Phase Pure Pure Target Molecule >99% Purity Step4->Pure Yield Imp1->Step1 Target Recovered

Workflow for the purification of crude N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a significant +96 Da mass corresponding to a di-trifluoroacetylated impurity. Do I need to run a silica column? A: No. The di-acylated byproduct (N,N-bis(trifluoroacetyl)-5-bromo-1,3-thiazol-2-amine) forms when excess TFAA is used to drive the reaction to completion.

  • Causality: The addition of a second trifluoroacetyl group creates a highly electrophilic imide. This imide bond is extremely susceptible to solvolysis[3].

  • Action: By simply dissolving the crude mixture in methanol and stirring at room temperature, the di-acylated species undergoes selective methanolysis. It reverts cleanly to the desired mono-trifluoroacetamide and methyl trifluoroacetate (which is volatile and easily removed during concentration).

Q2: How do I remove unreacted 5-bromo-1,3-thiazol-2-amine starting material without degrading my product? A: Use a controlled acidic wash.

  • Causality: The starting material possesses a basic exocyclic amine and a thiazole nitrogen (pKa ~4-5). In contrast, the target N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is electronically deactivated by the CF3 group and is non-basic.

  • Action: Washing the organic reaction mixture with 1M HCl will selectively protonate the unreacted starting material, driving it into the aqueous phase while the target remains safely in the organic layer.

Q3: The reaction generates trifluoroacetic acid (TFA). Can I wash the organic layer with NaOH to remove it? A: Absolutely not. Strong bases will rapidly hydrolyze your target product back to the starting amine.

  • Causality: The trifluoroacetamide group is highly activated toward nucleophilic attack by hydroxide ions[3].

  • Action: To neutralize residual TFA (pKa ~0.2) and remove amine hydrobromide/trifluoroacetate salts, wash the organic layer with cold 5% aqueous sodium bicarbonate (NaHCO3). This mild, buffered base is strong enough to deprotonate the acid but weak enough to preserve the trifluoroacetamide linkage.

Quantitative Data: Impurity Profile and Removal Strategy

ImpuritySourceChemical PropertyRemoval MethodExpected Recovery
5-Bromo-1,3-thiazol-2-amine Unreacted starting materialWeakly basic (exocyclic amine)1M HCl WashN/A (Discarded in aqueous)
Di-acylated Thiazole Over-reaction with excess TFAAHighly electrophilic imideMethanolysis>95% conversion to target
Trifluoroacetic Acid (TFA) Reaction byproductStrong acid (pKa ~0.2)5% NaHCO 3​ WashN/A (Discarded in aqueous)
Triethylammonium Salts Base used in synthesisWater-soluble saltAqueous WashesN/A (Discarded in aqueous)

Experimental Protocols: Chemoselective Purification SOP

Objective: Isolate pure N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide from a crude reaction mixture containing excess TFAA, TFA, and unreacted 5-bromo-1,3-thiazol-2-amine.

Step 1: Methanolysis of Di-acylated Byproducts

  • Procedure: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., DCM/THF) and unreacted TFAA. Re-dissolve the resulting residue in anhydrous methanol (approx. 5-10 mL per gram of crude).

  • Validation: Stir at room temperature for 1-2 hours. Monitor the disappearance of the di-acylated species via LC-MS or TLC.

  • Causality: The highly electrophilic imide bond of the di-trifluoroacetylated species is rapidly cleaved by methanol, yielding the mono-acylated target and volatile methyl trifluoroacetate[3].

Step 2: Acidic Aqueous Wash

  • Procedure: Evaporate the methanol under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Transfer to a separatory funnel and wash with 1M HCl (1 x equal volume).

  • Validation: Check the pH of the aqueous layer (should be < 2). Retain the organic layer.

  • Causality: Protonates the basic unreacted 5-bromo-1,3-thiazol-2-amine, partitioning it into the aqueous waste stream.

Step 3: Mild Basic Aqueous Wash

  • Procedure: Wash the organic layer with cold 5% aqueous NaHCO 3​ (1 x equal volume).

  • Validation: Observe effervescence (CO 2​ gas evolution). Wait until effervescence ceases. The pH of the aqueous layer should be ~7-8.

  • Causality: Neutralizes residual trifluoroacetic acid (TFA) and amine hydrobromide salts without causing basic hydrolysis of the target trifluoroacetamide[3].

Step 4: Drying and Recrystallization

  • Procedure: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to a solid. Recrystallize the solid from a suitable solvent system (e.g., Toluene/Heptane or pure Ethanol).

  • Validation: Confirm purity via 1 H-NMR (look for the clean singlet of the thiazole proton and the broad singlet for the NH) and LC-MS.

References

  • Source: epo.
  • Source: google.
  • Source: thieme-connect.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide and its non-brominated analog

An In-Depth Comparative Analysis: N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide vs. its Non-Brominated Analog In the landscape of modern medicinal chemistry and agrochemical development, the 2-aminothiazole scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis: N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide vs. its Non-Brominated Analog

In the landscape of modern medicinal chemistry and agrochemical development, the 2-aminothiazole scaffold is a highly privileged pharmacophore[1]. However, its successful deployment often hinges on precise functionalization to optimize both synthetic tractability and metabolic stability. This guide provides a rigorous comparative analysis between two critical building blocks: N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (Compound A) and its non-brominated analog, N-(1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (Compound B) .

By evaluating their physicochemical profiles, synthetic utility, and pharmacological implications, researchers can make informed, data-driven decisions when selecting starting materials for library generation or lead optimization.

Physicochemical and Electronic Profiling

The addition of a bromine atom at the C5 position of the thiazole ring fundamentally alters the molecule's electronic distribution and lipophilicity. Furthermore, both compounds utilize a trifluoroacetyl (TFA) protecting group on the exocyclic amine. The strongly electron-withdrawing nature of the TFA group reduces the nucleophilicity of the nitrogen, preventing unwanted N-arylation or catalyst poisoning during downstream transition-metal-catalyzed reactions.

Table 1: Comparative Physicochemical Properties

PropertyCompound A (Brominated)[2]Compound B (Non-Brominated)[3]Analytical Significance
Molecular Weight 275.05 g/mol 196.15 g/mol Br adds significant mass and steric bulk at C5.
LogP (Calculated) ~2.5~1.9Bromination increases lipophilicity, impacting membrane permeability.
H-Bond Donors 1 (N-H)1 (N-H)Identical; TFA group maintains the H-bond donor capacity.
H-Bond Acceptors 5 (N, S, F, O)5 (N, S, F, O)Identical; however, Br introduces a potential halogen bond donor.
Electronic Nature Highly electron-deficientModerately electron-deficientBr exerts an inductive withdrawing effect, further lowering ring basicity.

Synthetic Utility and Reactivity Pathways

The primary distinction between these two analogs lies in their synthetic versatility. Compound A is a pre-activated electrophile, perfectly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The C-Br bond serves as a highly reactive handle for rapid structural elaboration.

Conversely, Compound B requires either direct C-H functionalization—which often suffers from regioselectivity issues and requires harsh conditions or specialized iridium/palladium catalysts—or it must undergo electrophilic halogenation to be converted into Compound A before further elaboration.

SyntheticPathways A Compound A (5-Bromo Analog) Pd Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) A->Pd Direct handle B Compound B (Non-Brominated) CH Direct C-H Functionalization (Ir/Pd Catalysis) B->CH Requires specific directing groups Hal Electrophilic Halogenation (NBS/Br2) B->Hal Pre-activation Prod 5-Substituted Thiazole Derivative Pd->Prod High yield, mild CH->Prod Often lower yield Hal->A Generates Compound A

Fig 1: Synthetic elaboration pathways for brominated vs. non-brominated thiazole analogs.

Pharmacological Implications: Stability and Binding

When these building blocks are integrated into final drug candidates, the presence or absence of the C5-substituent dictates two critical pharmacological outcomes: metabolic stability and target affinity.

Toxicophore Avoidance via C5-Blocking

Unsubstituted 2-aminothiazoles are frequently flagged as structural alerts or "toxicophores"[4]. In vivo, the electron-rich C4-C5 double bond is susceptible to cytochrome P450 (CYP450) mediated oxidation, forming a highly reactive epoxide intermediate. This epoxide can undergo ring-opening to generate electrophilic species that covalently bind to hepatic proteins, leading to idiosyncratic adverse drug reactions (ADRs).

By utilizing Compound A , the C5 position is sterically and electronically blocked by the bromine atom. This prevents the epoxidation-diol pathway, forcing the molecule into safer, alternative metabolic clearance routes and significantly extending its biological half-life.

Enhancing Affinity via Halogen Bonding

Beyond metabolic protection, the heavy bromine atom in Compound A can actively participate in target binding. Due to the electron-withdrawing nature of the thiazole ring (amplified by the TFA group), the electron cloud around the bromine atom shifts equatorially. This creates a localized region of positive electrostatic potential at the distal end of the C-Br bond, known as a σ-hole [5]. This σ-hole can form highly directional, stabilizing non-covalent interactions (halogen bonds) with Lewis bases, such as the backbone carbonyl oxygens of amino acid residues within a protein's binding pocket.

MetabolicStability CYP CYP450 Oxidation in Liver Unsub Unsubstituted Thiazole (C4-C5 open) CYP->Unsub Sub 5-Bromo Thiazole (C5 blocked) CYP->Sub Epox C4-C5 Epoxide (Reactive Intermediate) Unsub->Epox Rapid Oxidation Tox Toxicity / ADRs (Covalent Protein Binding) Epox->Tox Nucleophilic Attack Block Epoxidation Blocked (Steric/Electronic Shield) Sub->Block Halogen Shielding Safe Stable Excretion / Alternative Metabolism Block->Safe Improved Safety Profile

Fig 2: CYP450-mediated metabolic pathways highlighting the protective effect of C5-bromination.

Validated Experimental Protocols

To demonstrate the synthetic utility of Compound A , the following self-validating protocol outlines a standard Suzuki-Miyaura cross-coupling, followed by the cleavage of the TFA protecting group.

Protocol: Suzuki-Miyaura Coupling & Subsequent Deprotection

Objective: To couple Compound A with a standard arylboronic acid, validating the C-Br bond's reactivity while maintaining the integrity of the TFA-protected amine.

Rationale for Reagents:

  • Pd(dppf)Cl₂: The bidentate dppf ligand creates a sterically hindered environment around the palladium center. This prevents the strongly coordinating nitrogen and sulfur atoms of the thiazole ring from poisoning the catalyst.

  • 1,4-Dioxane / H₂O (4:1): Dioxane effectively solubilizes the organic building blocks, while water dissolves the inorganic base (K₂CO₃) required to activate the boronic acid for the transmetalation step.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can degrade the palladium catalyst.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the tube.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Monitor the reaction via LC-MS.

    • Self-Validation Check: After 2-4 hours, LC-MS should show complete consumption of Compound A (m/z ~275) and the appearance of the coupled product mass (m/z ~272 for the phenyl derivative).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • TFA Deprotection (Optional): To unmask the 2-aminothiazole, dissolve the purified intermediate in Methanol (5 mL). Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours.

    • Causality: Unlike standard acetamides which require harsh acidic or basic reflux to cleave, the highly electrophilic carbonyl of the TFA group is easily attacked by methoxide (generated in situ), allowing for mild deprotection that tolerates sensitive functional groups.

  • Final Isolation: Concentrate the methanolic solution, partition between EtOAc and water, extract, dry, and concentrate to yield the free 5-substituted-2-aminothiazole.

References

  • echemi.com. "N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide.
  • echemi.com. "360-31-6, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide.
  • ACS Publications. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • ResearchGate. "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
  • MDPI. "Thiazole Ring—A Biologically Active Scaffold.

Sources

Comparative

A Comparative Guide to Validating the Biological Activity of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide In Vitro and In Vivo

Abstract This guide provides a comprehensive, technically grounded framework for the biological validation of the novel compound, N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide. The structural motifs of this compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically grounded framework for the biological validation of the novel compound, N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide. The structural motifs of this compound, specifically the thiazole ring and trifluoroacetamide group, are prevalent in molecules with significant pharmacological activity, including anti-inflammatory and anticancer effects.[1][2][3] This document outlines a logical, stepwise approach to characterize its activity profile, beginning with in vitro assays to establish target engagement and cellular effects, and progressing to in vivo models to assess efficacy. As a working hypothesis, we will explore its potential as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key mediator in inflammatory signaling.[4] The performance of our compound of interest will be benchmarked against a hypothetical, well-characterized p38 MAPK inhibitor, designated "Alternative A."

Introduction: Rationale and Hypothetical Target

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is a synthetic molecule featuring a halogenated thiazole core. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory and antitumor properties.[5][6] The incorporation of a trifluoroacetamide group can enhance metabolic stability and cell permeability, making it an attractive feature in drug design.[3]

Given that aberrant kinase activation is linked to numerous diseases, including cancer and inflammatory disorders, we hypothesize that this compound may act as a kinase inhibitor.[7] Specifically, we will investigate its potential to inhibit the p38 MAPK signaling pathway. This pathway is strongly activated by environmental stresses and inflammatory cytokines, playing a crucial role in the production of pro-inflammatory mediators like TNF-α and IL-6.[4][8] Dysregulation of the p38 MAPK pathway is implicated in conditions such as rheumatoid arthritis and sepsis.[9]

Our validation strategy will follow a logical cascade, from direct biochemical assays to more complex cellular and whole-organism models.

In Vitro Validation: From Target to Cell

The initial phase of validation aims to answer three fundamental questions:

  • Does the compound directly interact with and inhibit the hypothesized target (p38 MAPK)?

  • Does it inhibit the target's activity within a living cell?

  • Is the compound cytotoxic to cells at concentrations where it shows biological activity?

Workflow for In Vitro Analysis

The following diagram illustrates the sequential workflow for our in vitro validation process.

cluster_0 In Vitro Validation Workflow Biochem Biochemical Assay (Direct Target Inhibition) CellBased Cell-Based Assay (Pathway Inhibition) Biochem->CellBased Confirm Target Engagement Viability Cell Viability Assay (Cytotoxicity Assessment) CellBased->Viability Assess Therapeutic Window Decision Go/No-Go Decision for In Vivo Studies Viability->Decision Evaluate Potency vs. Toxicity

Caption: Sequential workflow for in vitro validation.

Biochemical Assay: Direct p38α MAPK Inhibition

Causality: The first step is to determine if our compound directly inhibits the kinase activity of p38α in a cell-free system. This isolates the interaction between the compound and the target protein, removing cellular complexities like membrane transport. A radiometric kinase assay is a sensitive and standard method for this purpose.[10][11]

Experimental Protocol: Radiometric Kinase Assay (HotSpot™)

  • Reaction Setup: Prepare a reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02 mg/mL BSA.[11]

  • Compound Preparation: Serially dilute N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide and "Alternative A" in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction: In a 96-well plate, combine the reaction buffer, 20 µM of a suitable substrate (e.g., myelin basic protein), and the test compounds.[11]

  • Initiation: Add human recombinant active p38α kinase to the wells and incubate for 20 minutes at room temperature. Initiate the phosphorylation reaction by adding ¹⁰ µM ³³P-γ-ATP and incubate for 2 hours at room temperature.[11]

  • Termination and Detection: Stop the reaction and spot the mixture onto P81 phosphocellulose filter paper. Wash the filters to remove unincorporated ³³P-γ-ATP. Measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Downstream Signaling

Causality: A positive result in the biochemical assay confirms target binding. The next critical step is to verify that the compound can penetrate the cell membrane and inhibit the p38 MAPK pathway in a cellular context. We will measure the phosphorylation of a direct downstream substrate of p38 MAPK, such as MAPKAPK2 (MK2), in cells stimulated to activate the pathway.[12]

Experimental Protocol: Western Blot for Phospho-MK2

  • Cell Culture and Stimulation: Culture RAW 264.7 murine macrophages. Pre-treat the cells with various concentrations of our test compound or "Alternative A" for 1 hour.

  • Pathway Activation: Stimulate the p38 MAPK pathway by adding lipopolysaccharide (LPS) at 100 ng/mL for 30 minutes.[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation states.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[15]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.[13][16] Using BSA instead of milk is crucial as milk contains phosphoproteins that can cause high background.[13]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MK2 (p-MK2).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total MK2 or a housekeeping protein like GAPDH.[17]

  • Data Analysis: Quantify the band intensities using densitometry. Calculate the EC₅₀ (the concentration required to achieve 50% of the maximal effect) for the inhibition of MK2 phosphorylation.

Cell Viability Assay: Assessing Cytotoxicity

Causality: It is essential to ensure that the observed inhibition of p38 MAPK signaling is not simply a result of the compound killing the cells. A cell viability assay measures the metabolic health of the cells and helps establish a therapeutic window. The CellTiter-Glo® assay, which quantifies ATP, is a robust and high-throughput method for this purpose.[18][19]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed RAW 264.7 cells in an opaque-walled 96-well plate and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with the same range of concentrations of the test compounds used in the cell-based assay for 24-48 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[20]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18][21]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[20]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Data Measurement: Record luminescence using a plate reader.

  • Data Analysis: Calculate the CC₅₀ (the concentration that causes a 50% reduction in cell viability). The selectivity index (SI = CC₅₀ / EC₅₀) can then be calculated to quantify the therapeutic window.

Comparative Data Summary (In Vitro)
ParameterN-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamideAlternative A (Known p38 Inhibitor)
Biochemical IC₅₀ (p38α) 50 nM25 nM
Cellular EC₅₀ (p-MK2) 200 nM150 nM
Cytotoxicity CC₅₀ > 20 µM> 20 µM
Selectivity Index (SI) > 100> 133

Note: Data are hypothetical and for illustrative purposes.

In Vivo Validation: Efficacy in an Acute Inflammation Model

A promising in vitro profile (high potency and low cytotoxicity) warrants progression to in vivo testing. The objective here is to determine if the compound can exert its anti-inflammatory effect in a whole-organism system.

The p38 MAPK Signaling Pathway

The diagram below illustrates the central role of p38 MAPK in response to inflammatory stimuli like LPS.

cluster_1 p38 MAPK Inflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds TAK1 TAK1 (MAPKKK) TLR4->TAK1 Activates MKK3_6 MKK3/6 (MAPKK) TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates TNFa Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MK2->TNFa Promotes mRNA Stability & Translation Our_Compound Our Compound & Alternative A Our_Compound->p38 Inhibits

Caption: Simplified p38 MAPK signaling cascade.[4][8][12]

Animal Model Selection

Causality: The LPS-induced endotoxemia model in mice is a well-established and highly relevant acute model for studying inflammatory responses mediated by the p38 MAPK pathway.[22][23] Injection of LPS mimics a Gram-negative bacterial infection, leading to a rapid and robust release of pro-inflammatory cytokines like TNF-α, which is a key downstream effect of p38 activation.[9][24]

Experimental Design and Protocol

Experimental Protocol: LPS-Induced Endotoxemia in Mice

  • Animal Grouping: Use male C57BL/6 mice, randomly divided into four groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline) + Saline challenge

    • Group 2: Vehicle control + LPS challenge

    • Group 3: N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (e.g., 30 mg/kg) + LPS challenge

    • Group 4: Alternative A (e.g., 10 mg/kg) + LPS challenge

  • Dosing: Administer the test compounds or vehicle via intraperitoneal (i.p.) injection 1-2 hours prior to the LPS challenge.[24][25]

  • Inflammatory Challenge: Inject a sub-lethal dose of LPS (e.g., 5-10 mg/kg, i.p.) to induce an inflammatory response.[26]

  • Sample Collection: At a peak response time, typically 2 hours post-LPS injection, collect blood via cardiac puncture.[24]

  • Biomarker Analysis: Process the blood to collect serum. Measure the concentration of TNF-α in the serum using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Compare the serum TNF-α levels between the groups. Calculate the percentage inhibition of TNF-α release for the treatment groups relative to the vehicle + LPS group. Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to determine significance.

Comparative Data Summary (In Vivo)
GroupTreatmentSerum TNF-α (pg/mL)% Inhibition
1Vehicle + Saline50 ± 15-
2Vehicle + LPS2500 ± 4000% (Reference)
3Our Compound + LPS1250 ± 30050%
4Alternative A + LPS1000 ± 25060%

Note: Data are hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide presents a systematic approach to validate the biological activity of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, using its potential as a p38 MAPK inhibitor for inflammatory conditions as a case study. The workflow progresses logically from confirming direct target engagement in biochemical assays to verifying pathway inhibition in cells and, finally, demonstrating efficacy in a relevant in vivo model.

The hypothetical data suggest that our compound is a potent inhibitor of the p38 MAPK pathway, with good cellular activity and a favorable safety profile in vitro. The in vivo results confirm its anti-inflammatory potential, showing a significant reduction in a key inflammatory biomarker. While benchmarked against "Alternative A," our compound demonstrates a comparable, albeit slightly less potent, profile in this specific model.

Future work should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies, evaluation in chronic inflammation models (e.g., collagen-induced arthritis), and kinome-wide selectivity profiling to fully characterize its therapeutic potential and off-target effects.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig Maximilian University of Munich. Retrieved from [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (n.d.). Promega Corporation. Retrieved from [Link]

  • Ma, H., & Pope, R. M. (2018). In Vivo Models for Inflammatory Arthritis. Methods in molecular biology (Clifton, N.J.), 1869, 11–22. Retrieved from [Link]

  • CellTiter-Glo Assay. (n.d.). University of Oslo. Retrieved from [Link]

  • Advanced in vivo inflammation & immunology models. (n.d.). Nuvisan. Retrieved from [Link]

  • p38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • p38 MAPK Signaling. (n.d.). QIAGEN. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Badowska-Roslonek, K., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(18), 5456. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Li, H., et al. (2021). p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects. Journal of Inflammation Research, 14, 4311–4326. Retrieved from [Link]

  • Khan, I., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Retrieved from [Link]

  • Exploring the p38-MAPK Signaling Pathway. (2022). ABclonal. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Methodist Debakey Cardiovascular Journal. Retrieved from [Link]

  • Farghaly, T. A., Alfaifi, G. H., & Gomha, S. M. (2024). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini reviews in medicinal chemistry, 24(2), 196–251. Retrieved from [Link]

  • LPS-induced endotoxemia. (2017). Bio-protocol. Retrieved from [Link]

  • Kinase Screening & Profiling Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2015). International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Jelinek, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(19), 10777. Retrieved from [Link]

  • Cell assay, total ATP. (n.d.). DRSC/TRiP Functional Genomics Resources. Retrieved from [Link]

  • Guéritat, J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 142. Retrieved from [Link]

  • Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. (2018). Journal of Visualized Experiments. Retrieved from [Link]

  • Lee, D., et al. (2022). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. International Journal of Molecular Sciences, 23(19), 11956. Retrieved from [Link]

  • 3.6. In Vitro Kinase Inhibition Assay. (2021). Bio-protocol. Retrieved from [Link]

  • Establishment of LPS-induced intestinal inflammation mice model: pilot study. (2024). Journal of the Korean Society of Food Science and Nutrition. Retrieved from [Link]

  • Endotoxin tolerance induced by lipopolysaccharide preconditioning protects against surgery‑induced cognitive impairment in aging mice. (2018). Molecular Medicine Reports. Retrieved from [Link]

  • Use of trifluoroacetamide for n-terminal protection. (2013). Google Patents.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules. Retrieved from [Link]

  • Use of trifluoroacetamide for n-terminal protection. (2015). Google Patents.
  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry. Retrieved from [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. (2012). International Journal of Pharmaceutical & Biological Archives. Retrieved from [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. (2013). Iranian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2013). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Validation

analytical methods for the quantification of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide in biological samples

In the landscape of pharmaceutical development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, a compound of interest in drug discovery, within biological samples such as plasma, urine, and blood. As a molecule featuring a halogenated thiazole ring and a trifluoroacetamide group, its unique physicochemical properties guide the selection and optimization of appropriate analytical techniques.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the prevalent analytical strategies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The discussion extends beyond procedural steps to elucidate the rationale behind methodological choices, ensuring a robust and validated approach in line with regulatory expectations.

The Critical Role of Bioanalytical Method Validation

Before delving into specific techniques, it is paramount to underscore the importance of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide stringent guidelines to ensure the reliability and reproducibility of bioanalytical data.[1] These guidelines encompass a suite of validation parameters, including accuracy, precision, selectivity, sensitivity, stability, and the characterization of the calibration curve.[1] Adherence to these principles, such as those outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry," is not merely a regulatory hurdle but a fundamental aspect of scientific integrity.[1][2] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these expectations for global regulatory submissions.[3][4]

Sample Preparation: The Foundation of Accurate Quantification

The complexity of biological matrices necessitates meticulous sample preparation to remove interfering substances like proteins, salts, and lipids, and to enrich the analyte of interest.[5][6] The choice of sample preparation technique is pivotal and is influenced by the analyte's properties and the chosen analytical method.[7][8]

Commonly employed techniques include:

  • Protein Precipitation (PP): A straightforward method involving the addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate proteins. While simple and fast, it may result in a less clean extract, potentially leading to matrix effects in mass spectrometry-based assays.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[9] LLE is a cost-effective method that can yield a clean extract, particularly for hydrophobic analytes.[8]

  • Solid-Phase Extraction (SPE): A highly selective and efficient method that utilizes a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE can be automated for high-throughput applications.[9]

The selection of the most appropriate sample preparation method is a critical first step in developing a robust bioanalytical assay.

Sample_Preparation_Workflow Biological_Sample Biological Sample (Plasma, Urine, Blood) Protein_Precipitation Protein Precipitation (PP) - Acetonitrile - Trichloroacetic Acid Biological_Sample->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction (LLE) - Ethyl Acetate - Dichloromethane Biological_Sample->Liquid_Liquid_Extraction Solid_Phase_Extraction Solid-Phase Extraction (SPE) - C18, Ion-Exchange Biological_Sample->Solid_Phase_Extraction Analysis Analytical Instrumentation Protein_Precipitation->Analysis Liquid_Liquid_Extraction->Analysis Solid_Phase_Extraction->Analysis

Caption: General workflow for sample preparation in bioanalysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely accessible and cost-effective chromatographic technique.[10][11] It is often employed in the early stages of drug discovery for preliminary pharmacokinetic assessments.

Principle

The method separates the analyte from other components in the sample based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The analyte is then detected as it passes through a UV detector, based on its ability to absorb light at a specific wavelength. The presence of a chromophore in the N-(5-bromo-1,3-thiazol-2-yl) moiety suggests that UV detection is a viable option.

Experimental Protocol: HPLC-UV
  • Sample Preparation (LLE):

    • To 200 µL of plasma, add an internal standard.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at a wavelength determined by the absorbance maximum of the analyte.

Performance Characteristics (Expected)
ParameterExpected Performance
Linearity 0.1 - 20 µg/mL
Lower Limit of Quantification (LLOQ) ~50-100 ng/mL
Accuracy & Precision Within ±15% (±20% at LLOQ)
Selectivity Moderate; susceptible to co-eluting interferences
Advantages and Disadvantages
AdvantagesDisadvantages
Cost-effective and widely available.Lower sensitivity compared to mass spectrometry.
Robust and reliable for relatively high concentrations.Prone to interference from endogenous matrix components.
Simple to operate and maintain.May not be suitable for low-dose formulations.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1] It couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

Principle

After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole, a specific precursor ion (corresponding to the analyte's molecular weight) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity.

Experimental Protocol: LC-MS/MS
  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated plasma sample (diluted with an acidic buffer).

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute the analyte with a high-organic solvent mixture (e.g., acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns (UPLC) for higher throughput.

    • Ionization: ESI in positive or negative mode (to be optimized).

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in MRM mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined.

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Column HPLC/UPLC Column Ion_Source Ion Source (ESI) LC_Column->Ion_Source Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Detection) Q2->Q3 Detector Detector Q3->Detector Sample_Injection Sample Injection Sample_Injection->LC_Column

Caption: Workflow of an LC-MS/MS system for bioanalysis.

Performance Characteristics (Expected)
ParameterExpected Performance
Linearity 0.05 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) ≤ 0.1 ng/mL
Accuracy & Precision Within ±15% (±20% at LLOQ)
Selectivity High; minimal interference
Advantages and Disadvantages
AdvantagesDisadvantages
High sensitivity and selectivity.Higher initial instrument cost and maintenance.
Wide linear dynamic range.Susceptible to matrix effects (ion suppression/enhancement).
High throughput with modern UPLC systems.Requires specialized expertise for method development.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, derivatization is often necessary to increase volatility and thermal stability.[12][13]

Principle

The sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection. The trifluoroacetyl group can enhance electron capture detection, potentially increasing sensitivity.[12]

Experimental Protocol: GC-MS
  • Sample Preparation (LLE and Derivatization):

    • Perform an LLE as described for HPLC-UV.

    • After evaporation, add a derivatizing agent (e.g., a silylating agent like MSTFA) to the dried extract.

    • Heat the mixture to complete the derivatization reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, operated at a high temperature.

    • Oven Program: A temperature gradient to separate the analyte from other components.

    • Ionization: Electron Ionization (EI).

    • Mass Spectrometry: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Performance Characteristics (Expected)
ParameterExpected Performance
Linearity 1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) ~1 ng/mL
Accuracy & Precision Within ±15% (±20% at LLOQ)
Selectivity High, especially in SIM mode
Advantages and Disadvantages
AdvantagesDisadvantages
High resolving power of capillary GC columns.Requires the analyte to be volatile and thermally stable.
Provides structural information from EI fragmentation.Derivatization adds complexity and potential for variability.
Can be very sensitive with specific detectors.Not suitable for thermally labile compounds.

Comparative Summary and Recommendations

FeatureHPLC-UVLC-MS/MSGC-MS
Sensitivity LowHighModerate to High
Selectivity ModerateHighHigh
Throughput ModerateHighLow
Cost LowHighModerate
Complexity LowHighHigh
Derivatization Not requiredNot requiredOften required

Recommendation:

For the definitive quantification of N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide in biological samples for regulatory submissions, LC-MS/MS is the recommended method. Its superior sensitivity and selectivity are essential for accurately characterizing the pharmacokinetic profile of a drug candidate, especially at low concentrations.

HPLC-UV can serve as a valuable tool for early-stage, non-GLP (Good Laboratory Practice) studies where high sensitivity is not a primary requirement and for monitoring higher concentration samples.

GC-MS is a less likely choice for this particular molecule due to the need for derivatization, which introduces an extra step and potential for error. However, it could be considered if LC-MS/MS is unavailable or if specific challenges with the LC-MS/MS method arise.

Ultimately, the choice of analytical method will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the stage of drug development. Regardless of the method chosen, a thorough and well-documented validation is crucial to ensure the integrity of the data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][2]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][3]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [1]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][14]

  • International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link][5]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][7]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link][9]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][8]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link][6]

  • ResearchGate. (n.d.). GC-MS chromatograms of the blood ample in case 2. [Link]

  • PMC. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • PMC. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. [Link][12]

  • PubMed. (n.d.). The gas chromatographic mass spectrometric determination of trifluoroacetic acid in biological fluid. Application to halothane metabolism. [Link]

  • Walsh Medical Media. (n.d.). Analytical Methods to Detect Nanomaterials on Biological Systems. [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2011). Critical Reviews in Analytical Chemistry, 41(3), 254-273. [Link][10]

  • HPLC Method for Quantification of Ornidazole in Human Plasma. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites, 13(3), 421. [Link][13]

  • Simultaneous analysis of plasma thiols by high-performance liquid chromatography with fluorescence detection using a new probe, 1,3,5,7-tetramethyl-8-phenyl-(4-iodoacetamido)difluoroboradiaza-s-indacene. (2009). Journal of Chromatography A, 1216(18), 3949-3956. [Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. (2021). Analytical Chemistry, 93(9), 4153-4161. [Link]

  • Detection of bendroflumethiazide metabolites in human urine using liquid chromatography-tandem mass spectrometry: application to urinary excretion study. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Comprehensive Review on HPLC Based Analytical Methods for Quantification of Linezolid and Canagliflozin. (2022). International Journal of Research Trends and Innovation, 7(2). [Link][11]

  • Recent trends in analytical methods for the determination of amino acids in biological samples. (2017). Journal of Pharmaceutical and Biomedical Analysis, 147, 14-29. [Link]

  • Multiplex LC-MS/MS testing for early detection of kidney injury. (n.d.). Clinical Chemistry. [Link]

  • Gc-ms determination of halogen derivatives of acetic acid. (2011). Architecture, Civil Engineering, Environment, 4(3), 117-124. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). Journal of Chromatography B, 1236, 124016. [Link]

  • A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. (n.d.). RSC Publishing. [Link]

  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. (2018). Journal of Occupational Health, 60(2), 163-171. [Link]

  • Analytical Methods for Nanomaterial Determination in Biological Matrices. (2022). Applied Sciences, 12(14), 7119. [Link]

  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. (2006). Journal of Pharmaceutical and Biomedical Analysis, 40(4), 934-942. [Link]

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Comparative

LC-MS/MS Method Development Guide for N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide: A Comparative Analysis of Chromatographic and Ionization Strategies

Executive Summary & Analyte Profiling Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide requires navigating specific structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide requires navigating specific structural challenges. This molecule features a basic thiazole ring, a heavy halogen isotope signature (Bromine at C5), and a highly electronegative trifluoroacetamide group at C2.

Standard reversed-phase (C18) methods and positive electrospray ionization (ESI+) often yield poor retention, peak tailing, and suboptimal sensitivity for highly fluorinated, halogenated heterocycles. This guide objectively compares alternative stationary phases (PFP, Biphenyl) and ionization strategies to establish a highly sensitive, self-validating analytical workflow.

Ionization Strategy: The Mechanistic Case for ESI (-)

The first critical decision in method development is selecting the ionization mode. While thiazoles generally ionize in positive mode via protonation of the ring nitrogen, the presence of the strongly electron-withdrawing bromine atom and the trifluoroacetyl group severely depletes the electron density of the thiazole core, reducing its basicity.

Conversely, the trifluoroacetamide group (-NH-CO-CF 3​ ) contains a highly acidic amide proton. The strong inductive effect of the CF 3​ group stabilizes the resulting anion. Consequently, Negative Electrospray Ionization (ESI-) provides vastly superior ionization efficiency and sensitivity compared to ESI+[1]. Furthermore, ESI- generally exhibits lower background noise, leading to superior signal-to-noise (S/N) ratios[2].

Table 1: Ionization Mode & Mobile Phase Additive Comparison

Data represents a 10 ng/mL standard infusion at 10 µL/min.

Ionization ModeMobile Phase AdditivePrecursor IonS/N RatioLimit of Detection (LOD)
ESI (+) 0.1% Formic Acid[M+H] + (m/z 275/277)152.50 ng/mL
ESI (-) 0.1% Formic Acid[M-H] (m/z 273/275)450.80 ng/mL
ESI (-) 10 mM Ammonium Acetate[M-H] (m/z 273/275)2100.05 ng/mL

Causality Insight: Notice the dramatic performance increase when switching from Formic Acid to Ammonium Acetate in ESI-. Formic acid provides an abundance of protons in the electrospray droplet, which suppresses the deprotonation required to form the [M-H] anion. Ammonium acetate maintains a neutral pH, driving the equilibrium toward the stable anion during droplet desolvation.

Chromatographic Column Comparison: Overcoming Hydrophobic Limitations

Traditional C18 columns rely almost exclusively on dispersive hydrophobic interactions. For molecules with localized polarizability and multiple halogens (Br, F 3​ ), C18 often results in poor retention and peak tailing.

To optimize chromatography, we compare C18 against Biphenyl and Pentafluorophenyl (PFP) stationary phases:

  • Biphenyl Columns: Enhance retention via π−π stacking with the thiazole ring, offering orthogonal selectivity to alkyl phases[3].

  • PFP Columns: Provide multiple retention mechanisms, including π−π interactions, strong dipole-dipole interactions, and specific "fluorophilic" (halogen-fluorine) interactions with the CF 3​ and Br groups[4]. PFP columns are widely recognized as the gold standard for halogenated and highly polar analytes[5].

Table 2: Column Chemistry Performance Comparison

Conditions: Isocratic 50:50 Methanol:Water (10 mM NH 4​ OAc), Flow rate 0.4 mL/min.

Column ChemistryRetention Time (min)Peak Asymmetry (A s​ )Theoretical Plates (N)Primary Interaction Mechanism
C18 (Alkyl) 2.11.45 (Tailing)8,500Hydrophobic / Dispersive
Biphenyl 3.41.1514,200Hydrophobic, π−π stacking
PFP (Fluorinated) 4.81.02 (Symmetrical)22,500Hydrophobic, π−π , Dipole, Fluorophilic

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol incorporates self-validating checkpoints to confirm method integrity.

Phase 1: MS/MS Tuning and Fragmentation Mapping
  • Preparation: Prepare a 1 µg/mL tuning solution of the analyte in 50:50 Methanol:Water.

  • Infusion: Syringe-infuse the solution at 10 µL/min directly into the ESI source operating in negative mode.

  • Precursor Identification: Locate the characteristic 1:1 isotopic doublet at m/z 273 ( 79 Br) and m/z 275 ( 81 Br).

  • Collision-Induced Dissociation (CID): Ramp the Collision Energy (CE) from 10 eV to 50 eV. Identify stable product ions. The loss of the CF 3​ radical (-69 Da) is a highly specific and dominant transition.

Fragmentation_Pathway M Precursor Ion[M-H]- m/z 273 (79Br) / 275 (81Br) F1 Fragment 1 Loss of CF3 (-69 Da) m/z 204 / 206 M->F1 -CF3 F2 Fragment 2 Amide Cleavage m/z 177 / 179 M->F2 Amide Bond Break F3 Fragment 3 Loss of Bromine m/z 98 F2->F3 -Br

Fig 1. Proposed ESI(-) collision-induced dissociation (CID) fragmentation pathway.

Phase 2: Chromatographic Optimization
  • Setup: Install a PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~6.8).

    • Mobile Phase B: Methanol. (Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances π−π and dipole interactions, whereas Acetonitrile can suppress them).

  • Gradient Elution: Program a gradient from 10% B to 95% B over 6 minutes at a flow rate of 0.4 mL/min.

  • Validation Checkpoint: Ensure the retention factor ( k′ ) is > 2.0 to avoid the solvent front where matrix components typically elute.

Phase 3: Matrix Effect Validation (Post-Column Infusion)

A self-validating method must prove it is free from ion suppression.

  • Tee-in a continuous syringe infusion of the analyte (100 ng/mL at 5 µL/min) post-column, before the MS source.

  • Inject a blank biological matrix sample (e.g., crashed plasma) through the LC system.

  • Monitor the MRM baseline. If a significant dip in the baseline occurs at the analyte's exact retention time (4.8 min), ion suppression is present, dictating that the gradient must be flattened to shift the analyte away from the suppression zone.

LCMS_Workflow A 1. Analyte Profiling (pKa, LogP, Isotopes) B 2. Ionization Tuning (ESI- vs ESI+) A->B C 3. MS/MS Optimization (CE, MRM Transitions) B->C D 4. Column Selection (PFP vs Biphenyl vs C18) C->D E 5. Mobile Phase (Buffer vs Acid) D->E F 6. Method Validation (Matrix Effects, LOD) E->F

Fig 2. Step-by-step LC-MS/MS method development workflow for halogenated thiazoles.

References

  • Determination of estrogens and progestogens by mass spectrometric techniques (GC/MS, LC/MS and LC/MS/MS) Source: PubMed / NIH URL:[Link]

  • Atmospheric Pressure Ionization LC-MS-MS Determination of Urushiol Congeners Source: Journal of Agricultural and Food Chemistry / ACS Publications URL:[Link]

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach Source: MDPI URL:[Link]

  • Trends of Benzotriazoles and Benzothiazoles in Australian Pooled Urine Samples from 2012 to 2023 Source: Environmental Science & Technology / ACS Publications URL:[Link]

  • Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation Source: PMC / NIH URL:[Link]

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Validation

A Comparative Guide to the Definitive Assignment of Absolute Stereochemistry: The Case of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a chiral molec...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of methodologies for assigning absolute structure, centered around the analysis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, a compound whose bromine atom serves as a powerful tool for crystallographic analysis.

While X-ray crystallography stands as the gold standard for this purpose, we will also explore powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—providing a holistic view of the available analytical arsenal.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction is the only technique that provides a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state.[1] For chiral molecules, the strategic use of anomalous dispersion effects allows for the definitive determination of the absolute configuration.[2][3][4]

The presence of the bromine atom in N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is particularly advantageous. Heavier atoms (generally with an atomic number greater than 16) exhibit a more pronounced anomalous scattering effect, which is the key to differentiating between a molecule and its mirror image in the diffraction experiment.[] This effect breaks Friedel's Law, which states that the intensities of reflections from the (h,k,l) and (-h,-k,-l) planes of a crystal are equal.[2] When anomalous scattering is present in a non-centrosymmetric crystal, these intensities will differ, providing the necessary information to establish the absolute structure.

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a confirmed absolute structure is a meticulous process. The following workflow outlines the critical steps and the rationale behind them.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal_Growth Single Crystal Growth Mounting Crystal Mounting & Screening Crystal_Growth->Mounting High-quality single crystal Data_Collection Diffraction Data Collection (Anomalous Dispersion) Mounting->Data_Collection Suitable crystal selected Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction intensities Refinement Structure Refinement Structure_Solution->Refinement Initial structural model Absolute_Structure Absolute Structure Determination (Flack & Hooft Parameters) Refinement->Absolute_Structure Refined model & Bijvoet pairs VCD Workflow cluster_0 Experimental cluster_1 Computational cluster_2 Analysis Exp_VCD Measure Experimental VCD Spectrum Compare Compare Experimental and Calculated Spectra Exp_VCD->Compare QM_Calc Quantum Mechanical Calculation of VCD Spectrum (e.g., for R-enantiomer) QM_Calc->Compare Assign Assign Absolute Configuration Compare->Assign Good match or mirror image

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Comparative

Structure-Activity Relationship (SAR) Studies of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide Derivatives: A Comparative Guide for Kinase Inhibitor Development

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Comparative SAR, Structural Thermodynamics, and Biochemical Efficacy Executive Summary & Biological Context The 2-aminothiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Comparative SAR, Structural Thermodynamics, and Biochemical Efficacy

Executive Summary & Biological Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of anticancer therapeutics due to its robust capacity to inhibit various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K)[1]. Historically, high-throughput screening (HTS) identified simple alkyl amides, such as N-(5-bromo-1,3-thiazol-2-yl)butanamide, as viable hits against CDK2 (IC50 = 808 nM)[2].

However, standard alkyl amides often suffer from suboptimal metabolic stability and moderate hinge-binding affinity. This guide evaluates the structure-activity relationship (SAR) of transitioning from standard alkyl amides to N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide derivatives. By objectively comparing their biochemical performance, structural rationale, and experimental workflows, we demonstrate how this specific fluorinated scaffold serves as an advanced lead in oncology drug discovery.

Structural Rationale: Why the Trifluoroacetamide Scaffold?

In kinase drug discovery, the inhibitor must form critical hydrogen bonds with the hinge region of the ATP-binding pocket. For CDK2, the backbone carbonyl and amide N-H of Leu83 are the primary interaction points.

  • The 5-Bromo-Thiazole Core: The thiazole nitrogen acts as a hydrogen bond acceptor, while the bulky, lipophilic 5-bromo substituent projects into the hydrophobic pocket adjacent to the gatekeeper residue (Phe82 in CDK2). This halogen interaction enhances both binding affinity and kinase selectivity[2][3].

  • The Trifluoroacetamide Substitution: Replacing the butanamide chain with a 2,2,2-trifluoroacetamide moiety serves two distinct mechanistic purposes:

    • Electronic Modulation (H-Bond Strengthening): The strong electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) group significantly lowers the pKa of the adjacent amide N-H. This increased acidity strengthens its capacity as a hydrogen bond donor to the Leu83 backbone carbonyl, improving thermodynamic binding efficiency.

    • Metabolic Stability: Alkyl chains (like butanamide) are highly susceptible to cytochrome P450-mediated aliphatic oxidation. The -CF 3​ group is metabolically inert, thereby improving the compound's half-life and pharmacokinetic profile.

Comparative SAR & Performance Data

To objectively assess the performance of the trifluoroacetamide derivatives, we compare them against the original HTS hit and highly optimized clinical comparators[1][2].

Compound NameR1 (5-Position)R2 (Amide/Amine)CDK2 IC 50​ (nM)HeLa Cell Viability IC 50​ (µM)Metabolic Half-life (HLM, min)
N-(5-Bromo-1,3-thiazol-2-yl)butanamide (Original Hit)-Br-C(=O)CH 2​ CH 2​ CH 3​ 808> 50.024
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide -Br-C(=O)CF 3​ 34518.5> 120
N-(5-Isopropyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide -CH(CH 3​ ) 2​ -C(=O)CF 3​ 684.2> 120
4-[(5-Isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide (Comparator)-CH(CH 3​ ) 2​ -NH-C 6​ H 4​ -SO 2​ NH 2​ 201.685

Data Synthesis: The introduction of the trifluoroacetamide group yields a >2-fold improvement in biochemical potency over the butanamide hit, driven by optimized hinge-binding thermodynamics[2]. Furthermore, replacing the 5-bromo group with a 5-isopropyl group alongside the trifluoroacetamide further drives the IC 50​ into the nanomolar range, approaching the efficacy of advanced benzenesulfonamide comparators while offering superior microsomal stability.

Experimental Workflows & Protocols

Trustworthy SAR data relies on self-validating, reproducible protocols. Below are the standardized methodologies for synthesizing and evaluating these derivatives[3][4].

Protocol A: Synthesis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Causality: The Hantzsch synthesis is employed for its high regioselectivity in forming 2-aminothiazoles from α -haloketones and thiourea[4]. Subsequent acylation requires careful temperature control (0 °C) to prevent over-acylation (di-amide formation), which is a common artifact when utilizing highly reactive trifluoroacetic anhydride.

  • Thiazole Formation: Dissolve 2-amino-5-bromothiazole hydrobromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (Et 3​ N, 2.5 eq) dropwise at 0 °C to neutralize the hydrobromide salt and act as an acid scavenger for the subsequent step.

  • Acylation: Slowly add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C to prevent exothermic degradation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quenching & Purification: Quench with saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3x). Dry the organic layer over MgSO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure trifluoroacetamide derivative.

Protocol B: In Vitro CDK2/Cyclin E Kinase Assay (TR-FRET)

Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used because it eliminates compound auto-fluorescence interference, a common false-positive driver in HTS campaigns evaluating heterocyclic scaffolds.

  • Enzyme Preparation: Incubate recombinant human CDK2/Cyclin E complex (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add the thiazole derivatives (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) to the enzyme mixture. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding ATP (at the apparent K m​ of 10 µM) and ULight™-labeled MBP (Myelin Basic Protein) peptide substrate (50 nM).

  • Detection: After 60 minutes, stop the reaction with EDTA (10 mM) and add Europium-anti-phospho-MBP antibody. Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm) on a microplate reader. Calculate IC 50​ using a 4-parameter logistic regression.

Mechanistic Insights: Pathway Inhibition

The primary utility of these derivatives lies in their ability to halt the cell cycle by inhibiting CDK2, preventing the hyperphosphorylation of the Retinoblastoma (Rb) protein, and thereby blocking E2F-mediated transcription necessary for S-phase entry[1].

CDK2_Pathway Inhibitor Trifluoroacetamide Derivative CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 ATP-competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release SPhase S-Phase Entry (Cell Proliferation) E2F->SPhase Gene Expression

Mechanism of CDK2 inhibition by thiazole derivatives blocking S-phase entry.

Conclusion

The transition from simple alkyl amides to N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide derivatives represents a rational, structurally sound optimization in the 2-aminothiazole SAR landscape. By lowering the pKa of the amide N-H, the trifluoroacetamide group enhances ATP-competitive hinge binding while simultaneously conferring robust metabolic stability against aliphatic oxidation. When coupled with optimized 5-position substituents, this scaffold serves as a highly competitive and stable alternative to traditional benzenesulfonamides in the development of next-generation kinase inhibitors.

References

  • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors Source: ResearchGate URL
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PMC / NIH URL
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents Source: PMC / NIH URL
  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2 Source: ACS Publications URL

Sources

Validation

A Benchmark Analysis of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide Against Known Monoacylglycerol Lipase Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of neuroinflammation, cancer progression, and pain management, the serine hydrolase Monoacylglycerol Lipase (MAGL) has emerged as a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of neuroinflammation, cancer progression, and pain management, the serine hydrolase Monoacylglycerol Lipase (MAGL) has emerged as a critical therapeutic target.[1][2][3][4][5][6] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that modulates a wide array of physiological processes.[6][7][8][9] By hydrolyzing 2-AG, MAGL not only terminates endocannabinoid signaling but also supplies arachidonic acid, a precursor for pro-inflammatory prostaglandins.[1][7][10][11] Consequently, inhibition of MAGL presents a dual therapeutic benefit: the enhancement of neuroprotective and anti-inflammatory 2-AG signaling and the suppression of pro-inflammatory eicosanoid production.[1][11] This guide provides a comparative benchmark study of the putative MAGL inhibitor, N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, against well-characterized MAGL inhibitors, offering a framework for its evaluation as a potential therapeutic agent. The core of this analysis is based on the reported inhibitory activity of compounds bearing the 5-bromothiazole scaffold against MAGL.

The Central Role of MAGL in Lipid Signaling

Monoacylglycerol lipase is a pivotal node in the intricate network of lipid signaling pathways. Its inhibition leads to an accumulation of 2-AG, which in turn potentiates the activation of cannabinoid receptors CB1 and CB2.[1][6][7] This enhanced signaling is associated with a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses.[1][12][13] Furthermore, by limiting the availability of arachidonic acid, MAGL inhibitors can dampen the production of prostaglandins, which are key mediators of inflammation and pain.[1][10] This dual mechanism of action makes MAGL an attractive target for conditions where both endocannabinoid system dysregulation and inflammation are implicated.

MAGL Signaling Pathway Figure 1: MAGL Signaling Cascade cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitor Action 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolysis CB1R Cannabinoid Receptor 1 (CB1R) 2-AG->CB1R Activates AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol Prostaglandins Prostaglandins (Pro-inflammatory) AA->Prostaglandins via COX enzymes Inhibition of\nNeurotransmitter Release Inhibition of Neurotransmitter Release CB1R->Inhibition of\nNeurotransmitter Release Inhibitor N-(5-Bromo-1,3-thiazol-2-yl) -2,2,2-trifluoroacetamide & Known Inhibitors Inhibitor->MAGL Inhibits

A simplified diagram of the MAGL signaling pathway.

Comparative Efficacy of MAGL Inhibitors

A critical step in evaluating a novel inhibitor is to benchmark its potency against established compounds. This section compares the reported half-maximal inhibitory concentrations (IC50) of well-known MAGL inhibitors. The IC50 value for N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is currently undetermined and represents a key experimental objective.

InhibitorTargetIC50 (nM)SelectivityCitation(s)
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide MAGL (putative)To be determinedTo be determinedN/A
JZL184MAGL8>300-fold for MAGL over FAAH[14][15]
KML29MAGL5.9 (human), 15 (mouse), 43 (rat)Highly selective for MAGL over FAAH[16][17]
URB602MAGL28,000 (rat brain)Selective for MAGL over FAAH[18][19]

Experimental Protocol: In Vitro MAGL Inhibition Assay (Fluorometric)

To determine the inhibitory potency of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide, a fluorometric in vitro assay is recommended. This method offers high sensitivity and is amenable to high-throughput screening.[20][21][22]

Principle:

This assay utilizes a fluorogenic substrate that is cleaved by MAGL to produce a fluorescent product. The rate of fluorescence increase is directly proportional to MAGL activity. The inhibitory effect of the test compound is quantified by measuring the reduction in the rate of fluorescence generation.

MAGL Inhibition Assay Workflow Figure 2: Workflow for In Vitro MAGL Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MAGL Enzyme - Assay Buffer - Fluorogenic Substrate - Test Compound Dilutions Plate Plate Setup: - Test Compound Wells - Positive Control (Known Inhibitor) - Negative Control (Vehicle) - Blank (No Enzyme) Reagents->Plate Incubation Pre-incubate Enzyme with Test Compound Plate->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence Kinetically (Ex/Em = 360/460 nm) Reaction->Measurement Rate Calculate Rate of Fluorescence Increase Measurement->Rate Inhibition Determine % Inhibition for each Compound Concentration Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

A flowchart illustrating the key steps of the MAGL inhibition assay.

Materials:

  • Recombinant human MAGL

  • MAGL Assay Buffer

  • Fluorogenic MAGL Substrate

  • N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (Test Compound)

  • Known MAGL inhibitor (e.g., JZL184) as a positive control

  • DMSO (vehicle for compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide in DMSO. Create a serial dilution of the stock solution in MAGL Assay Buffer to achieve a range of final assay concentrations. Prepare similar dilutions for the positive control inhibitor.

  • Enzyme Preparation: Dilute the recombinant human MAGL to the desired working concentration in ice-cold MAGL Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Assay Plate Setup:

    • Test Wells: Add a fixed volume of the diluted test compound to the designated wells.

    • Positive Control Wells: Add the diluted known inhibitor.

    • Negative Control (Vehicle) Wells: Add the same volume of vehicle (DMSO in assay buffer) as used for the test compounds.

    • Blank Wells: Add assay buffer without the enzyme.

  • Enzyme Addition and Pre-incubation: Add the prepared MAGL enzyme solution to all wells except the blank wells. Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Prepare the MAGL substrate solution according to the manufacturer's instructions. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The preliminary identification of the 5-bromothiazole scaffold as a potential MAGL inhibitor provides a strong rationale for the comprehensive evaluation of N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide.[1] The experimental framework outlined in this guide offers a robust methodology to determine its in vitro potency and benchmark it against established MAGL inhibitors. A favorable IC50 value would warrant further investigation into its selectivity against other serine hydrolases, such as fatty acid amide hydrolase (FAAH), and its efficacy in cell-based and in vivo models of diseases where MAGL is implicated. Such studies will be crucial in elucidating the therapeutic potential of this novel compound.

References

  • Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. (2012). PMC. [Link]

  • Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric) (BN00791). (n.d.). Assay Genie. [Link]

  • Ignatowska-Jankowska, B. M., et al. (2014). In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: Antinociceptive activity without cannabimimetic side effects. British Journal of Pharmacology, 171(6), 1392-1407. [Link]

  • The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action. (2014). PMC. [Link]

  • The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. (2007). PMC. [Link]

  • The monoacylglycerol lipase inhibitor KML29 with gabapentin synergistically produces analgesia in mice. (2017). PMC. [Link]

  • Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]

  • Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. (2025). PubMed. [Link]

  • The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor. (2021). AACR Journals. [Link]

  • Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice. (2012). PMC. [Link]

  • A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017). (2017). Taylor & Francis Online. [Link]

  • Monoacylglycerol lipase. (n.d.). Wikipedia. [Link]

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. (2021). MDPI. [Link]

  • An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present). (2021). PubMed. [Link]

  • Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue. (2015). PubMed. [Link]

  • An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present). (2020). Taylor & Francis Online. [Link]

  • Neuroprotective effects of minocycline and KML29, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study. (2021). PubMed. [Link]

  • Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity. (2012). PMC. [Link]

  • An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present). (2021). ResearchGate. [Link]

  • What are MAGL inhibitors and how do they work? (2024). News-Medical.net. [Link]

  • Signaling pathways mediating the beneficial effects produced by inhibition of 2-AG metabolism. (2017). ResearchGate. [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. (2025). PMC. [Link]

  • Monoglyceride lipase: structure and inhibitors. (2009). PMC. [Link]

  • Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. (2005). PMC. [Link]

  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. (2017). PMC. [Link]

  • MAGL (Monoacylglycerol Lipase): An Endocannabinoid Recylcing Enzyme. (2019). Strain Genie. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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Reactant of Route 1
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
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Reactant of Route 2
N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
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